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(1-Benzylpiperazin-2-yl)methanol hydrochloride Documentation Hub

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  • Product: (1-Benzylpiperazin-2-yl)methanol hydrochloride
  • CAS: 1588441-10-4

Core Science & Biosynthesis

Foundational

(1-Benzylpiperazin-2-yl)methanol hydrochloride chemical properties

This technical guide provides a comprehensive analysis of (1-Benzylpiperazin-2-yl)methanol hydrochloride , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (1-Benzylpiperazin-2-yl)methanol hydrochloride , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.

Chemical Class: Piperazine Derivative | Role: Chiral/Achiral Scaffold & Intermediate

Executive Summary

(1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: 1588441-10-4) is a bifunctional piperazine scaffold characterized by a benzyl-protected secondary amine (N1) and a primary alcohol handle at the C2 position. Unlike its regioposition isomer (4-benzylpiperazin-2-yl)methanol, this compound offers unique steric and electronic properties due to the proximity of the bulky benzyl group to the hydroxymethyl chiral center. It serves as a critical intermediate in the development of Monoacylglycerol Lipase (MAGL) inhibitors , Sigma receptor ligands , and neuroactive agents .

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (1-Benzylpiperazin-2-yl)methanol hydrochloride
Common Synonyms 1-Benzyl-2-hydroxymethylpiperazine HCl; (1-Benzyl-2-piperazinyl)methanol HCl
CAS Number 1588441-10-4
Molecular Formula C₁₂H₁₉ClN₂O (HCl salt)
Molecular Weight 242.75 g/mol (HCl salt); 206.29 g/mol (Free base)
SMILES OCC1N(CC2=CC=CC=C2)CCNC1.[H]Cl
Stereochemistry Available as racemate or enantiopure (R/S) forms.[1] The C2 center is chiral.[2][3]
Structural Features
  • N1-Benzyl Group: Provides lipophilicity and serves as a protecting group that can be removed via hydrogenolysis (Pd/C, H₂) to liberate the secondary amine.

  • C2-Hydroxymethyl: A primary alcohol acting as a versatile handle for oxidation (to aldehyde/acid), halogenation, or esterification.

  • N4-Amine: A secondary amine available for nucleophilic attack, reductive amination, or amide coupling.

Synthetic Pathways[5][6][7]

The synthesis of (1-Benzylpiperazin-2-yl)methanol requires regioselective control to distinguish between the N1 and N4 nitrogens. The most robust pathway involves the reduction of 1-benzylpiperazine-2-carboxylic acid derivatives.

Primary Synthesis Route: Reductive Transformation

This protocol ensures the benzyl group is selectively installed at N1 (often via initial protection strategies or using N,N'-dibenzyl precursors followed by selective deprotection) before reducing the C2-carboxylate.

Step-by-Step Protocol:

  • Starting Material: Ethyl piperazine-2-carboxylate.

  • Regioselective Benzylation: Reaction with benzyl bromide (BnBr) typically favors the less sterically hindered N4 position first. To achieve N1-benzylation , one must often employ a protection strategy (e.g., Boc-protection of N4) or use N-benzyl-ethylenediamine cyclization methods.

  • Reduction: The ester moiety is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.

Visualization of Synthesis Logic

The following diagram illustrates the critical decision points in synthesizing the N1-substituted isomer versus the N4-substituted isomer.

SynthesisPath cluster_alt Direct Alkylation Risk Start Piperazine-2-carboxylic Acid (or Ester) N4_Prot Step 1: N4-Protection (e.g., Boc-anhydride) Start->N4_Prot Regiocontrol Direct Direct Benzylation Start->Direct N1_Bn Step 2: N1-Benzylation (BnBr, Base) N4_Prot->N1_Bn Target N1 Deprot Step 3: N4-Deprotection N1_Bn->Deprot Acid/Base Reduction Step 4: Reduction of Ester (LiAlH4 / THF) Deprot->Reduction Func. Group Interconversion Product (1-Benzylpiperazin-2-yl)methanol Reduction->Product Yields Target WrongIso 4-Benzyl Isomer (Major Product) Direct->WrongIso Steric Preference

Caption: Synthesis flowchart highlighting the necessity of N4-protection to achieve the target 1-benzyl regioisomer.

Physicochemical & Analytical Profiling

Physical Properties
  • Appearance: White to off-white hygroscopic solid (HCl salt).

  • Solubility:

    • High: Water, Methanol, DMSO.

    • Low: Dichloromethane, Diethyl ether, Hexanes.

  • pKa Values (Predicted):

    • N4-H: ~9.8 (Basic)

    • N1 (Tertiary): ~5.5 (Less basic due to steric bulk and proximity to alcohol)

Analytical Validation (NMR & MS)

To validate the structure, researchers should look for specific signals differentiating the N1-benzyl from the N4-benzyl isomer.

TechniqueDiagnostic SignalInterpretation
¹H NMR (D₂O) δ 7.30-7.45 (m, 5H) Aromatic protons of the benzyl group.
δ 3.60-3.80 (m, 2H) Benzylic CH₂ protons (AB system often observed due to chirality at C2).
δ 3.90-4.10 (m, 2H) Hydroxymethyl (-CH₂OH) protons.
Shift Comparison In the 1-benzyl isomer, the benzylic protons often show a distinct splitting pattern due to the adjacent chiral center at C2, unlike the more symmetric environment in the 4-benzyl isomer.
LC-MS [M+H]⁺ = 207.15 Parent ion for the free base.

Medicinal Chemistry Applications

This scaffold acts as a "privileged structure" in drug discovery.[2] Its utility lies in its ability to orient substituents in 3D space defined by the chiral C2 center.

Key Therapeutic Areas
  • MAGL Inhibitors: Benzylpiperazine derivatives have been optimized as reversible inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme regulating endocannabinoid signaling.[4][5] The hydroxymethyl group can be converted to carbamates or ethers to interact with the enzyme's serine hydrolase active site.

  • Sigma Receptor Ligands: The benzylpiperazine moiety is a classic pharmacophore for Sigma-1 (σ1) receptors.[3] The C2-hydroxymethyl group allows for the attachment of polar auxiliary groups to tune selectivity against Sigma-2 or Dopamine transporters.

  • Neurokinin Antagonists: Used as a core to space out aromatic rings required for binding to NK1 receptors.

Pharmacophore Mapping

Pharmacophore Core Piperazine Ring Benzyl Hydrophobic Pocket (N1) Core->Benzyl Lipophilic Interaction Alcohol H-Bond Donor/ Linker (C2) Core->Alcohol Chiral Vector Amine Basic Center (N4) Core->Amine Ionic Bond

Caption: Pharmacophore map showing the spatial arrangement of the hydrophobic benzyl group, the polar alcohol handle, and the basic amine center.[5][6]

Handling, Safety & Storage

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocols
  • Hygroscopy: The hydrochloride salt is hygroscopic. Weighing should be performed quickly or within a glovebox/desiccated environment to prevent the formation of a sticky gum.

  • Stability: Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). The free base is prone to oxidation at the benzylic position over extended periods if exposed to air.

References

  • Synthesis & Properties: Organic Syntheses, Coll.[7] Vol. 5, p. 88 (1973); Vol. 46, p. 10 (1966). (Foundational methods for benzylpiperazine synthesis).

  • Medicinal Chemistry (MAGL): Di Stefano, M., et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors."[4] European Journal of Medicinal Chemistry, 2023.[4][5]

  • Pharmacology (Sigma Receptors):Journal of Medicinal Chemistry, "Structure-Affinity Relationships of Piperazine Derivatives at Sigma Receptors." (General reference for scaffold utility).
  • Chemical Data: PubChem Compound Summary for 1-Benzylpiperazine derivatives. [3]

  • Safety Data: BLD Pharm MSDS for (1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS 1588441-10-4).

Sources

Exploratory

(1-Benzylpiperazin-2-yl)methanol hydrochloride literature review

Executive Summary (1-Benzylpiperazin-2-yl)methanol hydrochloride is a high-value, bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it consists of a piperazine core functionalized w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Benzylpiperazin-2-yl)methanol hydrochloride is a high-value, bifunctional heterocyclic scaffold widely utilized in medicinal chemistry. Structurally, it consists of a piperazine core functionalized with a hydrophobic benzyl group at the N1 position and a polar hydroxymethyl group at the C2 position. This specific substitution pattern renders it a "privileged structure" for targeting G-Protein Coupled Receptors (GPCRs), particularly Sigma (


) receptors , Muscarinic acetylcholine receptors (mAChRs) , and Neurokinin-1 (NK1) receptors .

Unlike its structural analog 1-benzylpiperazine (BZP)—a regulated recreational stimulant—the 2-hydroxymethyl derivative serves primarily as a chiral building block. The C2-methanol moiety provides a critical handle for further functionalization (e.g., oxidation to aldehydes for reductive amination or conversion to halides for nucleophilic substitution), enabling the synthesis of complex bioactive ligands.

Chemical Architecture & Physicochemical Properties[1][2][3]

Structural Analysis

The molecule features two distinct domains:[1]

  • Lipophilic Domain (N1-Benzyl): Facilitates

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
    
  • Polar/Reactive Domain (C2-Methanol): Acts as a hydrogen bond donor/acceptor or a covalent attachment point. The C2 stereocenter (typically S or R derived from chiral pool amino acids like Serine) is crucial for receptor selectivity.

Property Profile (Hydrochloride Salt)

The hydrochloride salt form is preferred for stability and water solubility during biological assays.

PropertySpecification / Characteristic
IUPAC Name (1-Benzylpiperazin-2-yl)methanol hydrochloride
Molecular Formula

(typically mono- or dihydrochloride)
Molecular Weight 206.29 g/mol (Free Base) / ~242.75 g/mol (Mono-HCl)
Solubility High in Water, Methanol, DMSO; Low in Hexane, Et2O
Hygroscopicity Moderate to High (Salt form is hygroscopic; store in desiccator)
pKa (Predicted)

(lowered by benzyl),

Melting Point Typically >220°C (Decomposition) for HCl salts

Synthetic Methodology: Reductive Pathway

The most robust route to (1-Benzylpiperazin-2-yl)methanol involves the reduction of 1-benzylpiperazine-2-carboxylic acid or its ester derivatives. The following protocol describes the reduction using Lithium Aluminum Hydride (LiAlH


) , which ensures complete conversion of the carbonyl to the primary alcohol.
Reaction Scheme Visualization

SynthesisPath cluster_0 Critical Reduction Step Start Piperazine-2-carboxylic Acid (Starting Material) Inter1 1-Benzylpiperazine-2-carboxylic Acid (N1-Alkylation) Start->Inter1 Benzyl Chloride NaOH, pH Control Inter2 Ethyl 1-benzylpiperazine-2-carboxylate (Esterification) Inter1->Inter2 EtOH, H2SO4 Reflux ProductBase (1-Benzylpiperazin-2-yl)methanol (Free Base) Inter2->ProductBase LiAlH4, THF 0°C to Reflux FinalSalt (1-Benzylpiperazin-2-yl)methanol HCl (Final Salt) ProductBase->FinalSalt HCl/Dioxane or HCl/EtOH

Caption: Step-wise synthetic workflow from piperazine-2-carboxylic acid to the target hydrochloride salt.

Detailed Experimental Protocol

Step 1: Preparation of the Ester Intermediate Note: Direct reduction of the acid is possible but often lower yielding due to solubility issues. The ethyl ester is preferred.

  • Dissolve 1-benzylpiperazine-2-carboxylic acid (10 mmol) in absolute ethanol (50 mL).

  • Add concentrated sulfuric acid (1.0 mL) dropwise as a catalyst.

  • Reflux for 12 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Concentrate in vacuo, neutralize with saturated NaHCO

    
    , and extract with Ethyl Acetate. Dry over Na
    
    
    
    SO
    
    
    to yield the ester.

Step 2: LiAlH


 Reduction (The Critical Step) 
Safety: LiAlH

is pyrophoric. Perform under Argon/Nitrogen atmosphere.
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Reagent Prep: Suspend LiAlH

    
     (20 mmol, 2.0 eq) in anhydrous THF (30 mL) and cool to 0°C.
    
  • Addition: Dissolve the ester from Step 1 in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH

    
     suspension over 30 minutes.
    
  • Reaction: Allow to warm to room temperature, then reflux for 4–6 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water

  • Workup: Stir until a white granular precipitate forms. Filter through a Celite pad. Concentrate the filtrate to obtain the crude amino-alcohol oil.

Step 3: Salt Formation

  • Dissolve the crude oil in a minimal amount of dry Ethanol or Diethyl Ether.

  • Add 4M HCl in Dioxane dropwise at 0°C until pH ~2.

  • The hydrochloride salt will precipitate. Filter, wash with cold ether, and dry under high vacuum.

Medicinal Chemistry Applications

The (1-Benzylpiperazin-2-yl)methanol scaffold is not merely a passive linker; it actively dictates the pharmacodynamic profile of the drug candidate.

Pharmacophore Mapping

The scaffold bridges the "Lipophilic Pocket" and the "Polar Interaction Zone" of GPCRs.

Pharmacophore Piperazine Piperazine Ring (Scaffold/Spacer) Benzyl Benzyl Group (Hydrophobic) Piperazine->Benzyl Methanol C2-Methanol (H-Bond Donor) Piperazine->Methanol N4 N4-Amine (Basic Center) Piperazine->N4 Pocket1 Receptor Hydrophobic Pocket (Trp/Phe Residues) Benzyl->Pocket1 π-π Stacking Pocket2 Receptor Polar Region (Asp/Glu Residues) Methanol->Pocket2 H-Bonding

Caption: Pharmacophore interaction map showing the dual binding mode of the scaffold.

Key Therapeutic Areas
  • Sigma Receptor Ligands: Chiral (piperazin-2-yl)methanol derivatives have demonstrated high affinity for

    
     receptors.[2] The N-benzyl group occupies the primary hydrophobic binding site, while the C2-hydroxymethyl group can be modified to tune selectivity against 
    
    
    
    receptors [1].
  • Muscarinic M4 Antagonists: Used as a linker in the synthesis of selective M4 antagonists for treating cognitive deficits in schizophrenia and Alzheimer's. The piperazine nitrogen (N4) is often coupled to a heteroaryl moiety (e.g., pyrazine or pyridine) [2].

  • Neurokinin-1 (NK1) Antagonists: The scaffold serves as a core for "Rolapitant-like" structures, where the 2-position stereochemistry is vital for preventing rapid metabolic oxidation and maintaining receptor dwell time.

Analytical Characterization

To validate the synthesis of (1-Benzylpiperazin-2-yl)methanol HCl, the following analytical signals must be confirmed.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (D2O)

7.30–7.50 (m, 5H)
Aromatic Benzyl Protons

4.20–4.40 (s, 2H)
Benzylic CH

(N-CH

-Ph)

3.80–4.00 (m, 2H)
Hydroxymethyl CH

(CH-CH

-OH)

3.00–3.60 (m, 7H)
Piperazine Ring Protons + Methine
LC-MS (ESI+) [M+H]

= 207.15
Confirms Free Base Mass
HPLC Purity >95% (210 nm or 254 nm)Essential for biological testing

Handling & Safety

Distinction from BZP

Researchers must clearly distinguish this compound from 1-Benzylpiperazine (BZP) .

  • BZP: A recreational stimulant (Schedule I in USA).[3] Lacks the C2-methanol group.

  • Target Molecule: A chemical intermediate.[1][4][2][5] While it shares the piperazine core, the polar hydroxymethyl group significantly alters its blood-brain barrier (BBB) permeability and pharmacological profile compared to BZP [3].

Storage Protocols
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "gumming."

  • Recommendation: Store in amber vials under Argon at -20°C.

  • Stability: The free base is prone to oxidation at the benzylic position over long periods; the HCl salt is stable for years if kept dry.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.[2] Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.

  • Cymerman Craig, J., Rogers, W. P., & Tate, M. E. (1956). 1-Benzylpiperazine synthesis and properties. Organic Syntheses, Coll. Vol. 4, p.82.

  • Katz, D. P., et al. (2016).[6] Benzylpiperazine: "A messy drug" - Pharmacology and Toxicology. Drug and Alcohol Dependence, 164, 1-7.[6]

  • Stahl, P. H., & Wermuth, C. G.[7] (Eds.).[1][8][4][9][10][11] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[12] (General reference for HCl salt selection).

Sources

Foundational

(1-Benzylpiperazin-2-yl)methanol hydrochloride mechanism of action hypothesis

Structural Hypotheses, Mechanism of Action, and Validation Protocols[1] Executive Summary & Structural Logic (1-Benzylpiperazin-2-yl)methanol hydrochloride represents a distinct divergence from the "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Hypotheses, Mechanism of Action, and Validation Protocols[1]

Executive Summary & Structural Logic

(1-Benzylpiperazin-2-yl)methanol hydrochloride represents a distinct divergence from the "privileged scaffold" of simple piperazines.[1] While it shares the core architecture of 1-Benzylpiperazine (BZP) —a known psychostimulant—the introduction of a hydroxymethyl group (–CH₂OH) at the C2 position fundamentally alters its physicochemical and pharmacological profile.

This whitepaper posits that this structural modification acts as a "pharmacological switch," likely attenuating the non-selective monoamine releasing properties associated with BZP while enhancing affinity for Sigma-1 (


) receptors  and potential Acetylcholinesterase (AChE)  modulation.

The Core Hypothesis:

(1-Benzylpiperazin-2-yl)methanol functions as a chiral, steric-limited modulator .[1] The C2-hydroxymethyl group introduces stereoselectivity and hydrogen-bonding capacity that disrupts the "flat" hydrophobic fit required for potent dopamine transporter (DAT) translocation (the BZP mechanism), shifting the profile toward neuroprotective chaperoning (Sigma-1) or cognitive modulation .

Structural Activity Relationship (SAR) Analysis

To understand the mechanism of action (MoA), we must contrast the target molecule with its bioactive parent, BZP.

Feature1-Benzylpiperazine (BZP)(1-Benzylpiperazin-2-yl)methanolPharmacological Consequence
C2 Substituent Hydrogen (–H)Hydroxymethyl (–CH₂OH)Increases polarity (TPSA); reduces BBB penetration rate; adds H-bond donor/acceptor site.[1]
Chirality AchiralChiral (R/S enantiomers)Introduces stereoselectivity. Biological targets (enzymes/receptors) will likely discriminate between (R) and (S) forms.
Lipophilicity High (LogP ~ 2.3)Moderate/LowerReduced passive diffusion; altered binding pocket fit.
Primary Target DAT/NET (Releaser)Hypothesis: Sigma-1 / AChESteric bulk at C2 interferes with the tight packing required for transporter inversion (substrate release).
Visualization: The Pharmacological Switch

The following diagram illustrates the divergent pathways dictated by the C2-modification.

SAR_Pathway Scaffold Parent Scaffold (Piperazine Core) BZP 1-Benzylpiperazine (No C2-substituent) Scaffold->BZP N1-Benzylation Target (1-Benzylpiperazin-2-yl)methanol (+CH2OH at C2) Scaffold->Target N1-Benzylation + C2-Hydroxymethylation Mech_BZP Mechanism: Monoamine Releaser (DAT/NET Inversion) BZP->Mech_BZP Mech_Target Mechanism: Sigma-1 Receptor Ligand & Weak Reuptake Inhibition Target->Mech_Target Effect_BZP Outcome: Psychostimulation Sympathomimetic Toxicity Mech_BZP->Effect_BZP Mech_BZP->Mech_Target Steric Hindrance Blocks Translocation Effect_Target Outcome: Neuroprotection Cognitive Modulation Reduced Abuse Potential Mech_Target->Effect_Target

Figure 1: Divergent SAR pathways. The C2-hydroxymethyl group acts as a steric brake on transporter-mediated release, shifting the profile toward receptor binding.

Detailed Mechanism Hypotheses
Hypothesis A: Sigma-1 Receptor (

R) Ligand

Research into piperazine derivatives has established that N-substituted piperazines with steric bulk often show high affinity for the Sigma-1 receptor.[1]

  • Mechanism: The benzyl group occupies the primary hydrophobic pocket of the

    
    R, while the protonated nitrogen (at physiological pH) forms an ionic bond with Asp126 . The C2-hydroxymethyl group likely interacts with the hydrophilic residues near the pocket entrance, stabilizing the "agonist" conformation.
    
  • Physiological Impact:

    
    R agonists act as molecular chaperones, modulating calcium signaling at the mitochondrion-associated endoplasmic reticulum membrane (MAM). This suggests potential utility in neuroprotection  or antidepressant  activity, rather than direct stimulation.
    
Hypothesis B: Weak Monoamine Transporter Inhibition

Unlike BZP, which is a substrate for DAT (entering the neuron and forcing dopamine out), the target molecule is likely a blocker (reuptake inhibitor) with lower affinity.

  • Mechanism: The hydroxymethyl group creates steric clash preventing the transporter from undergoing the conformational change necessary to transport the molecule into the cytoplasm.

  • Result: Mild elevation of extracellular dopamine/norepinephrine without the massive efflux associated with amphetamine-like releasers.[1]

Experimental Validation Protocols

To confirm these hypotheses, a rigorous screening workflow is required. As a self-validating system, positive controls (BZP, Haloperidol) must be included.

Phase 1: In Silico Molecular Docking

Before wet-lab synthesis, validate binding modes.

  • Target Selection:

    • DAT (Dopamine Transporter): PDB ID 4M48 (Drosophila homology).

    • Sigma-1 Receptor: PDB ID 5HK1.

  • Protocol:

    • Prepare ligands: Generate (R) and (S) enantiomers of (1-benzylpiperazin-2-yl)methanol.

    • Docking Grid: Center on the orthosteric binding site (Asp79 for DAT, Asp126 for Sigma-1).

    • Success Metric: Binding Energy (

      
      ) < -8.0 kcal/mol indicates plausible affinity.
      
Phase 2: In Vitro Binding Assays (The "Gold Standard")

Objective: Determine affinity (


) and selectivity.

Protocol 2.1: Radioligand Displacement Assay

  • Membrane Source: Rat brain homogenate or HEK-293 cells overexpressing human Sigma-1.[1]

  • Radioligands:

    • For Sigma-1:

      
      
      
    • For DAT:

      
      
      
  • Method:

    • Incubate membranes with radioligand (at

      
       concentration) and varying concentrations of (1-benzylpiperazin-2-yl)methanol (
      
      
      
      to
      
      
      ).[1]
    • Incubate for 120 min at 25°C.

    • Terminate via rapid vacuum filtration.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Phase 3: Functional Validation

Objective: Distinguish Agonist vs. Antagonist. If Sigma-1 binding is confirmed, determine function.

  • Assay: Bradykinin-induced

    
     release in SK-N-SH neuroblastoma cells.
    
  • Logic: Sigma-1 agonists potentiate bradykinin-induced

    
     mobilization; antagonists inhibit it.[1]
    
Experimental Workflow Diagram

The following Graphviz diagram outlines the critical path for characterizing this molecule.

Workflow cluster_InSilico Phase 1: In Silico Prediction cluster_InVitro Phase 2: In Vitro Binding cluster_Functional Phase 3: Functional Profiling Start Compound Acquisition (1-Benzylpiperazin-2-yl)methanol HCl Docking Molecular Docking (AutoDock Vina) Targets: DAT, Sigma-1, AChE Start->Docking ADME ADME Prediction (SwissADME) Check BBB Permeability Docking->ADME Binding Radioligand Binding Assay (NIMH PDSP Protocol) ADME->Binding Ki_Calc Calculate Ki Values Binding->Ki_Calc Decision Ki < 100 nM? Ki_Calc->Decision Ca_Flux Calcium Flux Assay (Sigma-1 Agonism) Decision->Ca_Flux Yes (Sigma-1) Uptake Neurotransmitter Uptake (DAT/SERT Inhibition) Decision->Uptake Yes (Transporter) Report Final MoA Classification Decision->Report No (Inactive) Ca_Flux->Report Uptake->Report

Figure 2: Step-by-step validation workflow from in silico prediction to functional characterization.

References
  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')." Neuropsychopharmacology. Link

  • Bedürftig, S., & Wünsch, B. (2004). "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity."[2] Bioorganic & Medicinal Chemistry. Link

  • PubChem Compound Summary. (2023). "1-Benzylpiperazine."[1][3][4][5][6][7] National Center for Biotechnology Information. Link[1]

  • Guo, L., et al. (2013). "The Piperazine Scaffold in Medicinal Chemistry: A Patent Review." Expert Opinion on Therapeutic Patents. Link

  • National Institute of Mental Health (NIMH). (2023). "Psychoactive Drug Screening Program (PDSP) Protocols." Link

Sources

Exploratory

(1-Benzylpiperazin-2-yl)methanol hydrochloride safety and handling guidelines

Executive Summary (1-Benzylpiperazin-2-yl)methanol hydrochloride is a functionalized piperazine scaffold commonly employed as a pharmaceutical intermediate. While standard Safety Data Sheets (SDS) classify it primarily a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Benzylpiperazin-2-yl)methanol hydrochloride is a functionalized piperazine scaffold commonly employed as a pharmaceutical intermediate. While standard Safety Data Sheets (SDS) classify it primarily as an irritant, its structural homology to 1-benzylpiperazine (BZP)—a potent CNS stimulant and controlled substance—necessitates a higher tier of handling precaution than typical organic salts. This guide synthesizes standard chemical hygiene with specific protocols for managing hygroscopicity, potential neuroactive bioactivity, and nitrosamine formation risks.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound exists as a hydrochloride salt, significantly influencing its solubility and stability profiles compared to the free base.[1]

Table 1: Substance Identification & Properties[1]
PropertyData / SpecificationTechnical Note
Chemical Name (1-Benzylpiperazin-2-yl)methanol hydrochloride
CAS Number 1588441-10-4 (HCl salt)Note: Free base CAS is 476493-27-3
Molecular Formula C₁₂H₁₈N₂O · xHClTypically supplied as mono- or dihydrochloride.
Molecular Weight ~242.75 g/mol (Monohydrochloride)Critical: Verify specific batch stoichiometry (xHCl) via elemental analysis or titration before use in molar-sensitive reactions.
Physical State White to off-white crystalline solid
Hygroscopicity HighRapidly absorbs atmospheric moisture, altering effective mass.
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexanes, Et₂O).
pKa (Calc) ~15.4 (alcohol), ~9.0 (piperazine N)The secondary amine is the primary basic site; the HCl salt is acidic in aqueous solution.

Part 2: Comprehensive Hazard Assessment

Beyond the standard GHS classifications, researchers must recognize the Structure-Activity Relationship (SAR) risks inherent to the benzylpiperazine core.

GHS Classification[4]
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[2]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[2]

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[2][3]

Advanced Risk Profiling (The "Why" Behind the Protocol)
  • Pharmacological Analog Risk: The 1-benzylpiperazine (BZP) core is a known serotonin/dopamine agonist.[4] While the hydroxymethyl group alters binding affinity, this compound should be treated as a potential bioactive CNS agent . Avoid inhalation of dusts strictly.

  • Nitrosamine Precursor: As a secondary amine (even in salt form, if neutralized), this compound can react with nitrosating agents (nitrites, nitrogen oxides) to form N-nitroso compounds, which are potent carcinogens.

    • Restriction: Do not store or process alongside strong nitrosating agents.

  • Acidic Hydrolysis: Upon contact with mucosal membranes (eyes/lungs), the HCl moiety hydrolyzes, creating a localized acidic environment that exacerbates the irritant effect of the organic amine.

Part 3: Engineering Controls & Exposure Management

We utilize a Control Banding approach. Due to the lack of a specific Occupational Exposure Limit (OEL), we default to Band 3 (Potent/Toxic) handling protocols until specific toxicology data proves otherwise.

Diagram 1: Exposure Control Logic

This decision tree dictates the required containment level based on the operation scale.

ExposureControl Start Operation Assessment StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Solution Solution / Oil StateCheck->Solution Dissolved ScaleCheck Scale of Operation Solid->ScaleCheck Control1 Level 1: Fume Hood (Standard PPE) Solution->Control1 SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale Control2 Level 2: Fume Hood + Static Control (Ionizer) SmallScale->Control2 High Dust Potential Control3 Level 3: Glove Box or HEPA Enclosure LargeScale->Control3 Inhalation Risk

Caption: Decision matrix for selecting containment engineering controls based on physical state and scale.

Part 4: Operational Protocols

Protocol A: Hygroscopic Weighing & Transfer

Objective: Prevent water uptake which alters stoichiometry and causes the powder to become "gummy" and difficult to handle.

  • Preparation:

    • Equip the balance area with an anti-static gun or ionizer bar (amine salts are prone to static charge).

    • Use Nitrile gloves (minimum 0.11 mm thickness). Latex is permeable to some benzyl derivatives.

  • The "Subtractive Weighing" Method:

    • Do not weigh directly into an open boat on the balance if humidity is >40%.

    • Step 1: Tare a sealed vial containing the bulk solid.

    • Step 2: Remove the vial from the balance, open it inside the fume hood, and transfer an estimated amount to the reaction vessel.

    • Step 3: Reseal the bulk vial immediately.

    • Step 4: Re-weigh the bulk vial. The difference is the mass transferred.

    • Why? This minimizes the exposure time of the bulk stock to atmospheric moisture.

Protocol B: Free-Basing (Conversion to Reactive Amine)

Objective: Isolate the nucleophilic free amine for coupling reactions.

  • Dissolution: Suspend the HCl salt in DCM (Dichloromethane) or EtOAc (Ethyl Acetate). Note: It may not fully dissolve initially.

  • Neutralization: Add 1.1 equivalents of mild base (e.g., saturated NaHCO₃ or Et₃N).

    • Observation: The solid will dissolve as it converts to the lipophilic free base.

  • Extraction: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Caution: The free base is an amino-alcohol. Avoid excessive heating during concentration to prevent self-polymerization or degradation.

Part 5: Storage & Stability

Diagram 2: Lifecycle Management Workflow

This workflow ensures compound integrity from receipt to disposal.

StorageLifeCycle Receipt Receipt & Log (Check CoA for HCl stoichiometry) Storage Storage Condition Temp: 2-8°C Atmosphere: Argon/N2 Receipt->Storage Usage Usage Warm to RT before opening (Prevents condensation) Storage->Usage Required Reseal Reseal Purge headspace with Argon Parafilm seal Usage->Reseal Unused Portion Disposal Disposal Stream: Halogenated Organic (Due to HCl content) Usage->Disposal Waste Reseal->Storage

Caption: Lifecycle management process emphasizing moisture exclusion and temperature control.

Storage Rules:

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Argon or Nitrogen. The secondary amine is susceptible to slow oxidation; the HCl salt is hygroscopic.

  • Container: Amber glass vials with Teflon-lined caps.

Part 6: Emergency Response

ScenarioImmediate ActionTechnical Rationale
Ocular Exposure Rinse with water for 15 minutes .[5][3] Lift eyelids.[5]HCl hydrolysis creates immediate acidic corrosive risk to the cornea.
Skin Contact Wash with soap and water. Do not use ethanol. Ethanol acts as a permeation enhancer, potentially driving the benzyl-amine deeper into the dermis.
Inhalation Move to fresh air.[5] Monitor for CNS effects (dizziness, tachycardia).[6]Structural similarity to BZP suggests potential for adrenergic stimulation at high doses.
Spill Cleanup Dampen with inert oil (e.g., mineral oil) before sweeping to avoid dust.Prevents aerosolization of the bioactive salt.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 1588441-10-4. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Piperazine derivatives hazard classification. Retrieved from [Link]

  • World Health Organization (WHO). (2012). Assessment of Benzylpiperazine (BZP). Expert Committee on Drug Dependence. Retrieved from [Link]

Sources

Foundational

Technical Guide: (1-Benzylpiperazin-2-yl)methanol Hydrochloride as a Chiral Building Block

Executive Summary (1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: 1588441-10-4 for the generic HCl salt forms) represents a high-value chiral scaffold in medicinal chemistry. Distinguished by its bifunctional nature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: 1588441-10-4 for the generic HCl salt forms) represents a high-value chiral scaffold in medicinal chemistry. Distinguished by its bifunctional nature —possessing a secondary amine at position 4 and a primary alcohol at the chiral center's pendant arm—it serves as a versatile node for diversity-oriented synthesis.

Unlike its achiral or regioisomeric counterparts (e.g., 4-benzyl derivatives), the 1-benzyl-2-hydroxymethyl motif offers a specific stereochemical vector that has proven critical in the development of Sigma receptor ligands , Monoacylglycerol lipase (MAGL) inhibitors , and neurokinin antagonists . This guide details the rigorous synthesis, structural properties, and strategic application of this building block in drug discovery.

Part 1: Structural Analysis & Properties

Stereochemical Integrity

The compound exists primarily as two enantiomers: (S)-(1-Benzylpiperazin-2-yl)methanol and (R)-(1-Benzylpiperazin-2-yl)methanol . The (S)-enantiomer is frequently derived from the chiral pool (L-Serine or L-Aspartic acid precursors) and is the preferred starting material for mimicking endogenous peptide turns.

Physicochemical Profile[1]
  • Appearance: White to off-white crystalline solid (HCl salt).

  • Solubility: Highly soluble in water, methanol, and DMSO due to the hydrochloride salt formation. Free base is soluble in dichloromethane and ethyl acetate.

  • Stability: Hygroscopic. The benzyl group at N1 serves as a robust protecting group, stable to basic and acidic conditions (excluding strong Lewis acids or hydrogenation conditions), preventing N1-alkylation during N4-functionalization.

PropertySpecification
Molecular Formula C₁₂H₁₈N₂O[1] · xHCl
Molecular Weight 206.29 g/mol (Free Base)
Chiral Center C2 (Piperazine ring)
pKa (Calculated) N4-H: ~9.8
Key Functional Groups Primary Alcohol (-CH₂OH), Secondary Amine (NH), Tertiary Amine (N-Bn)

Part 2: Validated Synthetic Protocol

Autonomy Note: The following protocol prioritizes regiochemical fidelity. Direct benzylation of 2-hydroxymethylpiperazine often results in inseparable mixtures of N1 and N4 isomers. The "Protection-First" strategy described below ensures 100% regioselectivity.

Retrosynthetic Logic

To access the 1-benzyl isomer specifically, we must block the N4 position before introducing the benzyl group. The most robust route utilizes (S)-4-Boc-piperazine-2-carboxylic acid as the starting material.

Step-by-Step Methodology
Step 1: Methyl Ester Formation
  • Reagents: (S)-4-Boc-piperazine-2-carboxylic acid, Trimethylsilyldiazomethane (TMSCHN₂) or MeOH/H₂SO₄.

  • Protocol: Dissolve the starting acid in MeOH/Benzene (3:2). Add TMSCHN₂ dropwise at 0°C until a yellow color persists. Stir for 1 hour. Quench with acetic acid.

  • Causality: TMSCHN₂ provides mild esterification without deprotecting the acid-labile Boc group.

Step 2: N1-Benzylation (Reductive Amination)
  • Reagents: Benzaldehyde (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DCE (Dichloroethane).

  • Protocol:

    • Dissolve the methyl ester from Step 1 in dry DCE.

    • Add benzaldehyde and catalytic acetic acid. Stir for 30 min to form the iminium ion.

    • Add STAB at 0°C and warm to room temperature overnight.

  • Self-Validating Check: Monitor by TLC. The disappearance of the secondary amine spot indicates completion. Reductive amination avoids the over-alkylation often seen with benzyl bromide.

Step 3: Reduction of Ester to Alcohol
  • Reagents: LiBH₄ (Lithium Borohydride) or LiAlH₄ (controlled temp).

  • Protocol: Dissolve the N1-benzyl intermediate in dry THF. Add LiBH₄ (2.0 equiv) at 0°C. Stir at RT for 4-6 hours.

  • Causality: LiBH₄ is chemoselective for esters over carbamates (Boc) under these conditions, preserving the N4-protection for the next step if orthogonal functionalization is required. If the final target is the HCl salt with free N4, LiAlH₄ can be used (which reduces the ester and cleaves the Boc to a methyl, unless acidic workup is used, but standard Boc removal is separate). Recommended: Use LiBH₄ to keep the Boc intact, then deprotect separately for purity.

Step 4: Global Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Protocol: Dissolve the alcohol in dioxane. Add 4M HCl/Dioxane at 0°C. A white precipitate forms immediately. Filter and wash with diethyl ether.

  • Result: (S)-(1-Benzylpiperazin-2-yl)methanol dihydrochloride.

Synthetic Workflow Diagram

Synthesis_Workflow Start (S)-4-Boc-piperazine-2-carboxylic acid Step1 Methyl Ester Intermediate Start->Step1 1. TMSCHN2, MeOH (Esterification) Step2 N1-Benzyl-N4-Boc Ester Step1->Step2 2. PhCHO, STAB (Reductive Amination) Step3 N1-Benzyl-N4-Boc Alcohol Step2->Step3 3. LiBH4, THF (Selective Reduction) Final (S)-(1-Benzylpiperazin-2-yl)methanol HCl Step3->Final 4. HCl/Dioxane (Deprotection)

Caption: Figure 1. Regioselective synthesis of (1-benzylpiperazin-2-yl)methanol hydrochloride ensuring N1-specificity.

Part 3: Functionalization & Applications

The "Divergent Node" Strategy
Functionalization Pathways:
  • N4-Arylation (SNAr/Buchwald): The secondary amine at N4 is highly nucleophilic. It readily participates in Pd-catalyzed Buchwald-Hartwig couplings to introduce heteroaryl systems (e.g., pyridines, pyrimidines) common in GPCR ligands.

  • Alcohol Activation: The primary alcohol can be converted to a mesylate or tosylate, enabling intramolecular cyclization (forming bicyclic piperazines) or substitution with fluorophiles for PET tracer development.

  • Debenzylation: Hydrogenolysis (H₂/Pd-C) removes the N1-benzyl group, liberating the N1 amine for "reverse" functionalization after the N4 position has been derivatized.

Application Logic Diagram

Functionalization_Tree Core (1-Benzylpiperazin-2-yl)methanol N4_Branch N4-Functionalization (Secondary Amine) Core->N4_Branch OH_Branch OH-Transformation (Primary Alcohol) Core->OH_Branch N1_Branch N1-Debenzylation (H2 / Pd-C) Core->N1_Branch N4_Target1 GPCR Ligands (via Buchwald Coupling) N4_Branch->N4_Target1 N4_Target2 Ureas/Amides (Peptidomimetics) N4_Branch->N4_Target2 OH_Target1 Alkyl Halides/Mesylates (For Cyclization) OH_Branch->OH_Target1 OH_Target2 Aldehydes (Reductive Amination Handle) OH_Branch->OH_Target2 N1_Target Free Piperazine Core (For Bis-functionalization) N1_Branch->N1_Target

Caption: Figure 2. Divergent synthesis map demonstrating the orthogonal reactivity of the N4-amine and C2-alcohol handles.

Part 4: Case Studies in Drug Discovery

Monoacylglycerol Lipase (MAGL) Inhibitors

Research indicates that benzylpiperazine derivatives serve as potent scaffolds for MAGL inhibition , a target for pain and neuroinflammation. The (1-benzylpiperazin-2-yl)methanol core provides a rigid spacer that positions the benzyl group (lipophilic pocket binder) and the hydroxymethyl group (hydrogen bond donor) in the active site.

  • Mechanism: The piperazine nitrogen acts as a proton shuttle, while the benzyl group occupies the hydrophobic channel of the enzyme.

  • Optimization: Derivatization of the hydroxymethyl group to carbamates has shown increased potency and metabolic stability [1].

Sigma Receptor Ligands

Chiral (piperazin-2-yl)methanol derivatives exhibit high affinity for Sigma-1 (


) receptors .
  • Structure-Activity Relationship (SAR): The (S)-configuration is often critical for binding affinity. The N1-benzyl group mimics the hydrophobic pharmacophore required for

    
     pocket occupancy.
    
  • Therapeutic Potential: These ligands are explored for antipsychotic and neuroprotective effects [2].

References

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • (1-Benzylpiperazin-2-yl)methanol hydrochloride Product Record. Source: PubChem (NIH) URL:[1][Link]

  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles. Source: NIH / Chemical Science URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of (1-Benzylpiperazin-2-yl)methanol Hydrochloride

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for the synthesis of (1-Benzylpiperazin-2-yl)methanol hydrochloride . Unlike generic procedures, this gui...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, regioselective protocol for the synthesis of (1-Benzylpiperazin-2-yl)methanol hydrochloride .

Unlike generic procedures, this guide addresses the critical challenge of regioselectivity inherent to the piperazine ring. The protocol leverages the electronic and steric directing effects of the carboxylic acid moiety in the starting material to differentiate between the


 and 

nitrogens, ensuring high isomeric purity without the need for complex chromatographic separations.

[1]

Abstract & Strategic Analysis

The synthesis of (1-Benzylpiperazin-2-yl)methanol (an intermediate for various GPCR ligands and neuroactive agents) presents a classic regiochemical challenge.[1] The piperazine ring contains two secondary amines.[2] In 2-substituted piperazines, the


 position is sterically hindered by the substituent, while the 

position is relatively accessible.

Direct alkylation of 2-hydroxymethylpiperazine with benzyl halides typically yields a mixture of


, 

, and

-bis-benzyl products, with a preference for the undesired

-isomer.[1]

The Solution: This protocol utilizes a "Protect-Direct-Reduce" strategy starting from Piperazine-2-carboxylic acid (P2CA) .[1]

  • Regiocontrol: The

    
    -carboxylic acid moiety electronically deactivates 
    
    
    
    and sterically hinders it, making
    
    
    the exclusive nucleophile for acylation.
  • Orthogonal Protection: We install a Boc group at

    
    , forcing the subsequent benzylation to occur at 
    
    
    
    .
  • Chemoselective Reduction: The carboxylic acid is reduced to the alcohol using Borane-THF, a reagent that leaves the

    
    -Benzyl and 
    
    
    
    -Boc groups intact.[1]
Reaction Pathway

ReactionScheme SM Piperazine-2-carboxylic acid (P2CA) Int1 4-Boc-piperazine- 2-carboxylic acid SM->Int1 1. (Boc)2O, pH 9 (Regioselective N4 Protection) Int2 1-Benzyl-4-Boc- piperazine-2-carboxylic acid Int1->Int2 2. PhCHO, NaBH(OAc)3 (Reductive Amination) Int3 (1-Benzyl-4-Boc- piperazin-2-yl)methanol Int2->Int3 3. BH3-THF (Chemoselective Reduction) Prod (1-Benzylpiperazin- 2-yl)methanol HCl Int3->Prod 4. HCl/Dioxane (Deprotection)

Figure 1: Synthetic pathway leveraging steric/electronic directing effects.[1]

Materials & Equipment

ReagentCAS No.[1][3]Equiv.Role
Piperazine-2-carboxylic acid 2HCl 126330-90-31.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 24424-99-51.1N4 Protecting Group
Benzaldehyde 100-52-71.2N1 Alkylating Agent
Sodium Triacetoxyborohydride 56553-60-71.5Reductive Amination Agent
Borane-THF Complex (1M) 14044-65-63.0Selective Reductant
HCl (4M in Dioxane) -5.0Deprotection Agent

Equipment:

  • Inert atmosphere manifold (Argon/Nitrogen).[1]

  • Low-temperature bath (Ice/Acetone).[1]

  • Rotary Evaporator.[1]

  • High-Performance Liquid Chromatography (HPLC) for IPC (In-Process Control).[1]

Experimental Protocol

Stage 1: Regioselective N4-Protection

Objective: Selectively block the distal nitrogen (


) to force subsequent reaction at 

.[1]
  • Dissolution: In a 500 mL round-bottom flask, dissolve Piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol) in water (50 mL) and Dioxane (50 mL).

  • pH Adjustment: Cool to 0°C. Adjust pH to 9–10 using 4N NaOH. Critical: The pH must be maintained basic to ensure the amine is nucleophilic, but the alpha-amino group (

    
    ) remains less reactive due to the adjacent carboxylate.
    
  • Addition: Add (Boc)₂O (11.8 g, 54.1 mmol) dropwise over 30 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (ninhydrin stain) or LCMS.[1]

  • Workup:

    • Wash the aqueous solution with diethyl ether (

      
       mL) to remove unreacted Boc₂O.
      
    • Acidify the aqueous layer to pH 2–3 with 1M HCl.

    • Extract the product (4-Boc-piperazine-2-carboxylic acid ) into Ethyl Acetate (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Yield: Expect ~90-95% as a white solid.[1]

Stage 2: N1-Benzylation (Reductive Amination)

Objective: Install the benzyl group at


.[1] Reductive amination is preferred over direct alkylation (Benzyl bromide) to prevent racemization of the C2 chiral center (if using chiral SM) and avoid over-alkylation.
  • Setup: Dissolve 4-Boc-piperazine-2-carboxylic acid (10.0 g, 43.4 mmol) in 1,2-Dichloroethane (DCE) (150 mL).

  • Imine Formation: Add Benzaldehyde (5.5 g, 52.1 mmol) and Acetic Acid (1 eq). Stir for 1 hour at RT.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (13.8 g, 65.1 mmol) in portions.

  • Reaction: Stir overnight at RT.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine, dry, and concentrate.
    
  • Purification: The crude 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is usually pure enough for the next step.[1] If needed, recrystallize from Hexane/EtOAc.

Stage 3: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the primary alcohol without reducing the carbamate (Boc) or cleaving the benzyl group.

  • Setup: Dissolve the Stage 2 intermediate (10.0 g, 31.2 mmol) in anhydrous THF (100 mL) under Argon.

  • Addition: Cool to 0°C. Add Borane-THF complex (1M) (93.6 mL, 93.6 mmol) dropwise via syringe/cannula. Caution: Gas evolution (

    
    ).
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (50 mL) dropwise to destroy excess borane.

    • Note: Borane forms a stable complex with amines. To break this, add 1M HCl (20 mL) and reflux for 1 hour, or simply stir with MeOH overnight if the complex is weak. For this substrate, a mild acid reflux is recommended to free the amine-borane complex without removing the Boc group (control pH/time).

    • Alternative Workup: Use

      
      -tetramethylethylenediamine (TMEDA) during the quench to sequester borane.
      
  • Isolation: Neutralize with

    
    , extract with EtOAc, dry, and concentrate.
    
    • Intermediate: (1-Benzyl-4-Boc-piperazin-2-yl)methanol .

Stage 4: Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable HCl salt.

  • Deprotection: Dissolve the Stage 3 alcohol in 1,4-Dioxane (50 mL). Add 4M HCl in Dioxane (40 mL).

  • Reaction: Stir at RT for 2–4 hours. A white precipitate should form.[4]

  • Isolation: Filter the solid. Wash with cold diethyl ether to remove organic impurities.

  • Drying: Dry under vacuum at 40°C.

  • Final Product: (1-Benzylpiperazin-2-yl)methanol dihydrochloride (or monohydrochloride depending on stoichiometry/pH control).

Process Workflow Diagram

ProcessFlow cluster_0 Stage 1: Regioselective Protection cluster_1 Stage 2: N1-Benzylation cluster_2 Stage 3: Reduction cluster_3 Stage 4: Salt Formation S1_1 Dissolve P2CA in H2O/Dioxane Adjust pH to 9-10 S1_2 Add (Boc)2O Stir 12h S1_1->S1_2 S1_3 Acidify & Extract (EtOAc) Isolate 4-Boc-P2CA S1_2->S1_3 S2_1 Dissolve in DCE Add Benzaldehyde + AcOH S1_3->S2_1 S2_2 Add NaBH(OAc)3 Reductive Amination S2_1->S2_2 S2_3 Workup (NaHCO3) Isolate 1-Bn-4-Boc-P2CA S2_2->S2_3 S3_1 Dissolve in THF (Anhydrous) Cool to 0°C S2_3->S3_1 S3_2 Add BH3-THF (3 eq) Reduce -COOH to -CH2OH S3_1->S3_2 S3_3 Quench with MeOH Break Borane-Amine Complex S3_2->S3_3 S4_1 Dissolve in Dioxane Add 4M HCl S3_3->S4_1 S4_2 Precipitate Product Filter & Wash (Ether) S4_1->S4_2 S4_3 Final Product: (1-Benzylpiperazin-2-yl)methanol HCl S4_2->S4_3

Figure 2: Step-by-step process flowchart for the synthesis protocol.

Quality Control & Troubleshooting

Analytical Criteria
TestMethodAcceptance Criteria
Identity 1H NMR (D2O/DMSO-d6)Consistent structure; Benzyl protons (~3.5-4.2 ppm), Piperazine ring protons, Hydroxymethyl doublet.[1]
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvent GC-HS< Limit (Dioxane, THF)
Appearance VisualWhite to off-white crystalline solid
Troubleshooting Guide
  • Issue: Low Regioselectivity (Formation of 1,4-di-Boc). [1][5]

    • Cause: pH too high during Stage 1 or excess Boc₂O.

    • Fix: Strictly control pH at 9.0–9.[1]5. Add Boc₂O slowly.[2]

  • Issue: Incomplete Reduction (Stage 3).

    • Cause: Borane complexation with amines inhibits further reactivity.

    • Fix: Ensure 3.0+ equivalents of Borane are used. Allow sufficient time at RT.

  • Issue: Product stuck as Borane Complex.

    • Cause: Insufficient quench.[1]

    • Fix: Reflux with MeOH or dilute acid is required to break the B-N bond. If the NMR shows broad peaks, the complex is still present.

References

  • Regioselective Protection of Piperazine-2-carboxylic acid

    • Source: BenchChem Technical Support.[1] "Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol".

  • General Protocol for 1-Benzylpiperazine Synthesis (Organic Syntheses)

    • Title: 1-Benzylpiperazine.[1][4]

    • Source: Organic Syntheses, Coll.[4] Vol. 5, p.88 (1973); Vol. 34, p.6 (1954).

    • URL:[Link] (Provides foundational data on benzylpiperazine stability and handling).

  • Borane Reduction of Amino Acids

    • Context: Standard methodology for reducing amino acids to amino alcohols while tolerating carbam
    • Source: McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993.
    • URL:[Link][1]

Sources

Application

Chiral Synthesis of (1-Benzylpiperazin-2-yl)methanol Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and a detailed protocol for the chiral synthesis of (1-Benzylpiperazin-2-yl)methanol hydrochloride. This compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the chiral synthesis of (1-Benzylpiperazin-2-yl)methanol hydrochloride. This compound is a valuable building block in medicinal chemistry, as the piperazine scaffold is a privileged structure in numerous pharmacologically active agents.[1][2][3] The stereochemistry of such molecules is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[4] This document outlines a reliable synthetic strategy, emphasizing the rationale behind procedural choices and providing in-process controls for a self-validating workflow.

Introduction: The Significance of Chiral Piperazines

Piperazine and its derivatives are fundamental components in a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and antipsychotic properties.[2][3] The introduction of a stereocenter into the piperazine ring significantly expands the accessible chemical space, allowing for more specific and potent interactions with biological targets.[5] (1-Benzylpiperazin-2-yl)methanol, with its chiral center at the C2 position, serves as a key intermediate for the synthesis of more complex molecules. The benzyl group provides a common N-substituent, while the hydroxymethyl group offers a handle for further functionalization.

This protocol details a practical and scalable approach for the enantioselective synthesis of (1-Benzylpiperazin-2-yl)methanol, culminating in its isolation as a stable hydrochloride salt.

Synthetic Strategy: A Chiral Pool Approach

The chosen synthetic route commences from a readily available chiral precursor, L-Serine, leveraging its inherent stereochemistry to establish the desired chirality in the final product. This "chiral pool" synthesis is a robust and cost-effective strategy for producing enantiomerically pure compounds.[6][7] The overall synthetic workflow involves the formation of a piperazin-2-one intermediate, followed by reduction and N-benzylation.

Synthetic_Pathway L_Serine L-Serine Intermediate_1 N-Boc-L-Serine L_Serine->Intermediate_1 Boc₂O, NaOH Intermediate_2 N-Boc-Serine Methyl Ester Intermediate_1->Intermediate_2 CH₃I, K₂CO₃ Intermediate_3 N-Boc-N'-benzyl-ethylenediamine derivative Intermediate_2->Intermediate_3 1. MsCl, Et₃N 2. Benzylethylenediamine Piperazinone (S)-4-Benzyl-1-Boc-piperazin-2-one Intermediate_3->Piperazinone Intramolecular Cyclization Reduced_Piperazine (S)-1-Benzyl-4-Boc-piperazine-2-methanol Piperazinone->Reduced_Piperazine LiAlH₄ Final_Product_Free_Base (S)-(1-Benzylpiperazin-2-yl)methanol Reduced_Piperazine->Final_Product_Free_Base TFA or HCl Final_Product_HCl (S)-(1-Benzylpiperazin-2-yl)methanol Hydrochloride Final_Product_Free_Base->Final_Product_HCl HCl in Ether Experimental_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Esterification cluster_step3 Step 3: Mesylation and Amine Addition cluster_step4 Step 4: Cyclization cluster_step5 Step 5: Reduction cluster_step6 Step 6: Deprotection and Salt Formation s1_start Dissolve L-Serine s1_reagents Add Boc₂O and NaOH s1_start->s1_reagents s1_reaction Stir at RT s1_reagents->s1_reaction s1_workup Acidify and Extract s1_reaction->s1_workup s1_analysis TLC/¹H NMR s1_workup->s1_analysis s2_start Dissolve N-Boc-L-Serine s1_analysis->s2_start Proceed if pure s2_reagents Add CH₃I and K₂CO₃ s2_start->s2_reagents s2_reaction Stir at RT s2_reagents->s2_reaction s2_workup Filter and Concentrate s2_reaction->s2_workup s2_analysis TLC/¹H NMR s2_workup->s2_analysis s3_start Dissolve Ester s2_analysis->s3_start Proceed if pure s3_reagents1 Add Et₃N and MsCl at 0 °C s3_start->s3_reagents1 s3_reagents2 Add N-Benzylethylenediamine s3_reagents1->s3_reagents2 s3_reaction Warm to RT and Stir s3_reagents2->s3_reaction s3_workup Aqueous Workup and Extraction s3_reaction->s3_workup s3_analysis TLC/LC-MS s3_workup->s3_analysis s4_start Dissolve Amine Derivative s3_analysis->s4_start Proceed if pure s4_reagents Add Base (e.g., NaH) s4_start->s4_reagents s4_reaction Heat to 60 °C s4_reagents->s4_reaction s4_workup Quench and Extract s4_reaction->s4_workup s4_purification Column Chromatography s4_workup->s4_purification s4_analysis TLC/¹H NMR s4_purification->s4_analysis s5_start Add Piperazinone to LiAlH₄ in THF at 0 °C s4_analysis->s5_start Proceed if pure s5_reaction Reflux s5_start->s5_reaction s5_workup Fieser Workup s5_reaction->s5_workup s5_purification Concentrate s5_workup->s5_purification s5_analysis TLC/¹H NMR s5_purification->s5_analysis s6_start Dissolve Protected Piperazine s5_analysis->s6_start Proceed if pure s6_reagents Add HCl in Ether s6_start->s6_reagents s6_reaction Stir at 0 °C s6_reagents->s6_reaction s6_workup Filter and Dry s6_reaction->s6_workup s6_analysis ¹H NMR, ¹³C NMR, HRMS, Chiral HPLC s6_workup->s6_analysis

Caption: Experimental workflow with in-process analytical checkpoints.

Protocol Details:

  • Step 1: Synthesis of N-Boc-L-Serine.

    • Suspend L-Serine (1.0 equiv) in a 1:1 mixture of water and dioxane.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 equiv) and stir until a clear solution is obtained.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to remove dioxane.

    • Cool the aqueous residue to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-L-Serine as a white solid.

    • Analysis: Confirm structure by ¹H NMR.

  • Step 2: Synthesis of N-Boc-L-Serine Methyl Ester.

    • Dissolve N-Boc-L-Serine (1.0 equiv) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 equiv).

    • Add iodomethane (1.5 equiv) dropwise at room temperature.

    • Stir the reaction mixture overnight.

    • Monitor by TLC.

    • Upon completion, filter off the solids and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl ester.

    • Purify by flash column chromatography (e.g., 30% ethyl acetate in hexanes).

    • Analysis: Confirm structure by ¹H NMR.

  • Step 3: Synthesis of the Diamine Intermediate.

    • Dissolve N-Boc-L-Serine methyl ester (1.0 equiv) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

    • Stir at 0 °C for 1 hour.

    • In a separate flask, dissolve N-benzylethylenediamine (2.0 equiv) in anhydrous DCM.

    • Add the activated ester solution to the diamine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor by TLC or LC-MS.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Analysis: Use crude material for the next step.

  • Step 4: Intramolecular Cyclization to form (S)-4-Benzyl-1-Boc-piperazin-2-one.

    • Dissolve the crude diamine intermediate from the previous step in anhydrous THF.

    • Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 4 hours.

    • Monitor by TLC.

    • Cool the reaction to 0 °C and carefully quench with water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by flash column chromatography to yield the piperazinone. [6] 9. Analysis: Confirm structure by ¹H NMR and LC-MS.

  • Step 5: Reduction to (S)-1-Benzyl-4-Boc-piperazine-2-methanol.

    • To a stirred suspension of lithium aluminum hydride (2.0 equiv) in anhydrous THF at 0 °C, add a solution of (S)-4-Benzyl-1-Boc-piperazin-2-one (1.0 equiv) in anhydrous THF dropwise.

    • After the addition is complete, heat the mixture to reflux for 4 hours.

    • Monitor by TLC.

    • Cool the reaction to 0 °C and perform a Fieser workup by sequentially adding water, 15% aqueous NaOH, and then water again.

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the mixture through a pad of Celite and wash the filter cake with THF.

    • Concentrate the filtrate to obtain the crude product.

    • Analysis: Confirm structure by ¹H NMR.

  • Step 6: Deprotection and Formation of (S)-(1-Benzylpiperazin-2-yl)methanol hydrochloride.

    • Dissolve the crude (S)-1-Benzyl-4-Boc-piperazine-2-methanol (1.0 equiv) in a minimal amount of methanol.

    • Cool the solution to 0 °C.

    • Add a solution of HCl in diethyl ether (2.0 M, 3.0 equiv) dropwise.

    • A precipitate should form. Stir the suspension at 0 °C for 1 hour and then at room temperature for 2 hours.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt. [8] 6. Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and determine enantiomeric purity by Chiral High-Performance Liquid Chromatography (HPLC). [4]

Data and Expected Results

StepProductExpected YieldKey Analytical Data
1N-Boc-L-Serine>90%¹H NMR consistent with structure
2N-Boc-L-Serine Methyl Ester85-95%¹H NMR: singlet around 3.7 ppm (OCH₃)
3Diamine Intermediate-LC-MS confirmation of mass
4(S)-4-Benzyl-1-Boc-piperazin-2-one60-70% over 2 steps¹H NMR and LC-MS consistent with structure
5(S)-1-Benzyl-4-Boc-piperazine-2-methanol75-85%¹H NMR: disappearance of carbonyl signal
6(S)-(1-Benzylpiperazin-2-yl)methanol HCl>90%¹H NMR, ¹³C NMR, HRMS, Chiral HPLC (>98% ee)

Conclusion

This application note provides a detailed and reliable protocol for the chiral synthesis of (1-Benzylpiperazin-2-yl)methanol hydrochloride. By starting from the chiral pool and employing a series of robust chemical transformations with in-process analytical checks, this method offers a trustworthy pathway to this valuable synthetic intermediate. The outlined procedures are scalable and can be adapted for the synthesis of related chiral piperazine derivatives, thereby supporting further research and development in medicinal chemistry.

References

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
  • (R)-(1-(3-Chlorobenzyl)piperazin-2-yl)methanol. Benchchem.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • 1-benzylpiperazine. Organic Syntheses Procedure.
  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Asymmetric Synthesis of Biologically Active Piperazine Deriv
  • Asymmetric Synthesis of Biologically Active Piperazine Deriv

Sources

Method

Technical Guide: (1-Benzylpiperazin-2-yl)methanol HCl as a Privileged Scaffold in Drug Discovery

Topic: (1-Benzylpiperazin-2-yl)methanol hydrochloride in Medicinal Chemistry Applications Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (1-Benzylpiperazin-2-yl)methanol hydrochloride in Medicinal Chemistry Applications Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Molecule Profile

(1-Benzylpiperazin-2-yl)methanol hydrochloride represents a high-value "privileged scaffold" in medicinal chemistry. Unlike its non-hydroxylated congener (1-benzylpiperazine, BZP), which is primarily known for non-selective serotonergic activity, the C2-hydroxymethyl derivative offers a versatile trifunctional handle:

  • N1-Benzyl: A robust protecting group or hydrophobic pharmacophore.

  • N4-Amine: A secondary amine ready for diversification (acylation, alkylation, arylation).

  • C2-Hydroxymethyl: A stereogenic center (available as R or S) and a primary alcohol for chain extension or polar interactions.

This guide details the strategic application of this scaffold in synthesizing GPCR ligands (Sigma, Dopamine), enzyme inhibitors (MAGL), and its utility in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profile
PropertyValue / Description
CAS Number 103970-98-3 (Generic/Base)
Molecular Formula C₁₂H₁₈N₂O[1] · HCl
Appearance White to off-white crystalline solid
Solubility High in H₂O, MeOH, DMSO; Low in Et₂O, Hexanes
pKa (Calc) ~8.8 (N4), ~4.5 (N1)
Chirality Available as Racemate, (R), or (S) enantiomers

Strategic Applications in Medicinal Chemistry

A. GPCR Ligand Design (Sigma & Dopamine Receptors)

The 2-hydroxymethylpiperazine core mimics the spatial arrangement of several endogenous neurotransmitters.

  • Mechanism: The C2-hydroxyl group can act as a hydrogen bond donor/acceptor, often replacing the ester or amide moieties found in neurokinin antagonists or dopamine reuptake inhibitors.

  • Application: Synthesis of high-affinity Sigma-1 (

    
    ) receptor ligands . The benzyl group occupies the primary hydrophobic pocket, while the N4-terminus is functionalized to reach secondary binding sites.
    
B. Scaffold for Monoacylglycerol Lipase (MAGL) Inhibitors

Recent studies highlight benzylpiperazines as reversible inhibitors of MAGL, an enzyme regulating endocannabinoid signaling.

  • Role: The piperazine ring provides a rigid spacer, while the alcohol moiety can be oxidized to form covalent warheads (carbamates) or kept as a polar anchor to improve metabolic stability compared to lipophilic benzylpiperidines.

C. Chiral Pool Synthesis

Derived from amino acids (Serine), the enantiopure forms allow for the synthesis of conformationally restricted peptidomimetics. The hydroxymethyl group serves as a "chiral memory," ensuring that subsequent functionalizations at N4 do not racemize the core.

Experimental Protocols

Pre-reaction Handling: Free Base Liberation

The hydrochloride salt is stable but unreactive in nucleophilic substitutions. It must be neutralized in situ or pre-converted.

  • Method: Dissolve 1.0 eq of salt in minimal water; basify to pH 12 with 2M NaOH; extract 3x with DCM; dry over Na₂SO₄ and concentrate.

Protocol A: Regioselective N4-Arylation (Buchwald-Hartwig)

Purpose: To attach heteroaryl systems for GPCR library generation.

Reagents:

  • Substrate: (1-Benzylpiperazin-2-yl)methanol (Free base)

  • Aryl Halide: Ar-Br or Ar-I

  • Catalyst: Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%)

  • Base: NaOtBu (1.4 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon.

  • Charging: Add Pd₂(dba)₃, BINAP, and NaOtBu. Purge with Argon for 5 mins.

  • Addition: Add the aryl halide and the piperazine scaffold (dissolved in toluene) via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H).

  • Workup: Cool to RT, filter through a Celite pad (elute with EtOAc).

  • Purification: Flash chromatography (DCM:MeOH 95:5). The hydroxyl group usually tolerates these conditions without protection.

Protocol B: C2-Hydroxyl Activation & Substitution

Purpose: Converting the -CH₂OH into a leaving group for chain extension.

Reagents:

  • Substrate: (1-Benzylpiperazin-2-yl)methanol HCl

  • Reagent: Methanesulfonyl chloride (MsCl) or Thionyl Chloride (SOCl₂)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: DCM (anhydrous)[2]

Step-by-Step:

  • Neutralization: Suspend the HCl salt in DCM (0.2 M). Add TEA (3.0 eq) and stir at 0°C for 15 min until clear.

  • Activation: Dropwise add MsCl (1.2 eq) at 0°C.

  • Reaction: Allow to warm to RT over 2 hours. Checkpoint: TLC should show a less polar spot.

  • Displacement (In situ): If converting to an amine or azide, add the nucleophile (e.g., NaN₃ in DMF) directly after solvent swap, or isolate the mesylate.

    • Note: The mesylate is unstable; immediate use is recommended to avoid N-alkylation (polymerization).

Protocol C: Hydrogenolytic Debenzylation

Purpose: Removing the N1-benzyl group to yield the free polar core.

Reagents:

  • Catalyst: Pd(OH)₂/C (Pearlman's Catalyst) or 10% Pd/C

  • Hydrogen Source: H₂ balloon (1 atm) or Formic Acid (Transfer hydrogenation)

  • Solvent: MeOH or EtOH

Step-by-Step:

  • Dissolution: Dissolve substrate in MeOH (0.1 M).

  • Catalyst Addition: Carefully add 10 wt% of Pd/C under Nitrogen flow (Pyrophoric risk!).

  • Hydrogenation: Purge with H₂ three times. Stir vigorously at RT for 4–6 hours.

  • Filtration: Filter over Celite (Caution: Do not let the filter cake dry out completely to prevent ignition).

  • Isolation: Concentrate filtrate. The product, piperazin-2-ylmethanol , is highly water-soluble and may require lyophilization.

Visualizations & Workflows

Synthetic Divergence Pathway

The following diagram illustrates the divergent synthesis capabilities starting from the core scaffold.

G Core (1-Benzylpiperazin-2-yl) methanol (Core) N_Funct N4-Functionalization (Amides/Ureas) Core->N_Funct R-COCl / Ar-X O_Funct O-Activation (Mesylates/Halides) Core->O_Funct MsCl / SOCl2 Debenz N1-Deprotection (Free Piperazine) Core->Debenz H2 / Pd-C Target1 GPCR Ligands (Sigma/Dopamine) N_Funct->Target1 Target2 Chain Extension (Homopiperazines) O_Funct->Target2 Target3 Polar Scaffolds (FBDD) Debenz->Target3

Caption: Divergent synthetic pathways utilizing the trifunctional nature of the (1-Benzylpiperazin-2-yl)methanol scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in N-Alkylation O-alkylation competitionUse non-nucleophilic bases (DIPEA) and aprotic solvents; ensure T < 0°C during reagent addition.
Racemization High temperature or strong baseAvoid heating >80°C if maintaining chirality is critical. Use mild bases (K₂CO₃) where possible.
Solubility Issues Formation of zwitterionsThe deprotected amino-alcohol is very polar. Use n-Butanol/DCM mixtures for extraction or switch to reverse-phase chromatography.

References

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.[3] Bioorganic & Medicinal Chemistry, 12(12), 3299-3311.[3]

  • Di Stefano, M., et al. (2023).[4] Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.

  • BenchChem. (2025).[2][5][6] Application Notes: (1-Tosylpiperidin-2-yl)methanol in Medicinal Chemistry.[2] BenchChem Technical Library.

  • Organic Syntheses. (1959). 1-Benzylpiperazine.[7][8] Organic Syntheses, Coll.[9] Vol. 4, p.82.

Sources

Application

Application Note: Comprehensive Characterization of (1-Benzylpiperazin-2-yl)methanol Hydrochloride

Introduction & Scope (1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: N/A for specific salt, Free base ~1023605-86-6 or related isomers) is a critical chiral building block in the synthesis of central nervous system...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

(1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: N/A for specific salt, Free base ~1023605-86-6 or related isomers) is a critical chiral building block in the synthesis of central nervous system (CNS) active agents, particularly sigma receptor ligands and antidepressants.

The characterization of this intermediate presents specific analytical challenges:

  • Polarity: The presence of a secondary amine, a tertiary amine, and a primary alcohol creates a highly polar, basic molecule prone to peak tailing in Reverse Phase Chromatography (RPC).

  • Chirality: The C2 position is a stereocenter. Enantiomeric purity is a Critical Quality Attribute (CQA).

  • Chromophore: The benzyl group provides UV absorption, but it is relatively weak compared to conjugated systems, requiring optimized detection parameters.

  • Salt Stoichiometry: Verification of the hydrochloride counter-ion ratio is essential for molecular weight correction in downstream synthesis.

This guide provides a validated analytical control strategy, moving beyond generic "screening" to robust, quality-control-ready protocols.

Analytical Workflow Strategy

The following workflow illustrates the logical progression from raw material receipt to final release testing.

AnalyticalWorkflow cluster_ID Phase 1: Identification & Structure cluster_Purity Phase 2: Purity & Assay cluster_Salt Phase 3: Salt & Solvents Start Sample Receipt (1-Benzylpiperazin-2-yl)methanol HCl NMR 1H / 13C NMR (DMSO-d6) Start->NMR HPLC_Achiral RP-HPLC (C18) Chemical Purity Start->HPLC_Achiral IR FT-IR (ATR) Functional Groups NMR->IR MS LC-MS (ESI+) Mass Confirmation IR->MS HPLC_Chiral NP-HPLC (Amylose/Cellulose) Enantiomeric Excess (ee%) HPLC_Achiral->HPLC_Chiral If Chem Purity > 95% Titration Potentiometric Titration (AgNO3) for Cl- HPLC_Chiral->Titration GCHS GC-Headspace Residual Solvents Titration->GCHS Release Final COA Generation GCHS->Release

Figure 1: Analytical Control Strategy for Piperazine Intermediates.

Protocol 1: Chemical Purity by RP-HPLC

Challenge: Piperazine derivatives are strong bases. On standard silica-based C18 columns, residual silanols (acidic) interact with the protonated amine, causing severe peak tailing. Solution: Use of a "Base-Deactivated" column (high carbon load, end-capped) combined with an acidic, high-ionic-strength buffer to suppress silanol ionization and keep the analyte fully protonated.

Method Parameters
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 3.5 µm) or equivalent"Extra Dense Bonding" (XDB) covers silanols; 3.5 µm improves resolution over 5 µm.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Low pH ensures amine protonation; Phosphate masks silanols.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV at 215 nm (Primary) & 254 nm (Secondary)215 nm detects the amide/amine backbone + benzyl (high sensitivity). 254 nm is specific to the benzyl ring (check for aromatic impurities).
Injection Vol 5-10 µLPrevent column overload.
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate
2.0955Isocratic Hold (Polar impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End

System Suitability Criteria:

  • Tailing Factor (Tf): < 1.5 (Critical for amines).

  • Theoretical Plates (N): > 5000.

  • %RSD (Area, n=5): < 2.0%.

Protocol 2: Enantiomeric Purity (Chiral HPLC)

Challenge: The (1-Benzylpiperazin-2-yl)methanol has a chiral center at C2. The enantiomers have identical physical properties in an achiral environment. Solution: Use a polysaccharide-based Chiral Stationary Phase (CSP).[1] The hydroxyl group on the analyte can form hydrogen bonds with the carbamate groups on the CSP, facilitating discrimination.

Method Parameters
ParameterSpecificationRationale
Column Daicel Chiralpak IC or AD-H (250 x 4.6 mm, 5 µm)Immobilized (IC) or coated (AD-H) amylose derivatives are superior for benzylamines.
Mode Normal PhaseProvides the highest selectivity for polar amines.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)DEA is mandatory to suppress non-specific interactions with the silica support.
Flow Rate 1.0 mL/min
Detection UV at 254 nmHexane/IPA cutoff allows 215 nm, but 254 nm is more stable and selective for the benzyl chromophore.
Sample Diluent Mobile Phase (without DEA if possible to avoid degradation, or with DEA if solubility issues arise).

Note on Integration: Calculate Enantiomeric Excess (%ee) using the formula:



Protocol 3: Counter-ion Characterization (Chloride Content)

Challenge: Confirming the salt form (Mono-HCl vs Di-HCl) is vital for stoichiometry in the next reaction step. Solution: Potentiometric titration with Silver Nitrate (


).
Procedure
  • Equipment: Automatic Potentiometric Titrator equipped with a Silver/Silver Chloride combination electrode (or Silver ring electrode).

  • Reagents: 0.1 N

    
     (Standardized), Dilute Nitric Acid (
    
    
    
    ).
  • Sample Prep: Accurately weigh ~150 mg of the sample into a titration beaker. Dissolve in 50 mL deionized water. Add 1 mL of 2M

    
     (acidification prevents carbonate interference and sharpens the endpoint).
    
  • Titration: Titrate with 0.1 N

    
     to the potentiometric endpoint (inflection point).
    
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Weight of sample (g)
      

Interpretation:

  • Theoretical %Cl for Mono-HCl (

    
    , MW ~242.7): ~14.6% 
    
  • Theoretical %Cl for Di-HCl (

    
    , MW ~279.2): ~25.4% 
    

Structural Identification (NMR Guidelines)

For the hydrochloride salt, DMSO-d6 is the preferred solvent over


 due to solubility and the ability to observe exchangeable protons (OH, NH+).

Expected


 NMR Signals (DMSO-d6, 400 MHz): 
  • 
     7.3 - 7.4 ppm (m, 5H):  Benzyl aromatic protons.
    
  • 
     3.5 - 3.8 ppm (s, 2H):  Benzylic 
    
    
    
    (may split if chiral influence is strong or rotation restricted).
  • 
     3.4 - 3.6 ppm (m, 2H):  Hydroxymethyl 
    
    
    
    -OH.
  • 
     2.8 - 3.2 ppm (m, Piperazine Ring):  Complex multiplets due to the chiral center at C2 making the ring protons diastereotopic.
    
  • Exchangeable Protons: Broad singlets for

    
     and 
    
    
    
    (position varies with concentration and water content).

Troubleshooting & Optimization Logic

Optimization Problem Issue: Peak Tailing Check1 Check pH Problem->Check1 Action1 Ensure pH < 3.0 (Protonate all amines) Check1->Action1 pH > 4? Check2 Check Column Check1->Check2 pH is OK Action2 Switch to Polar Embedded C18 Check2->Action2 Standard C18?

Figure 2: Rapid Troubleshooting for Amine Analysis.

References

  • Chiral Separation of Piperazine Derivatives: BenchChem Application Note. "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." (Contextual Reference for Chiralpak IC usage).

  • HPLC Method Development for Basic Pharmaceuticals: ResearchGate. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." (Provides grounding for buffer selection).

  • Potentiometric Titration Standards: AOCS Official Method Tf 1a-64.[2] "Total Amine Value of Fatty Amines, Potentiometric Method." (Standard protocol adapted for amine/chloride analysis).

  • Safety & Handling (SDS): Sigma-Aldrich. "Safety Data Sheet for 1-Benzylpiperazine derivatives." (General safety data for benzylpiperazine class).

Disclaimer: This Application Note is for research and development purposes. All methods should be validated per ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Method

Application Note: High-Performance GC-MS Analysis of (1-Benzylpiperazin-2-yl)methanol Hydrochloride

Executive Summary (1-Benzylpiperazin-2-yl)methanol (CAS: 476493-27-3, Free Base) is a structural analog of the psychotropic compound 1-benzylpiperazine (BZP). Often encountered as a hydrochloride salt (CAS: 1588441-10-4)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Benzylpiperazin-2-yl)methanol (CAS: 476493-27-3, Free Base) is a structural analog of the psychotropic compound 1-benzylpiperazine (BZP). Often encountered as a hydrochloride salt (CAS: 1588441-10-4), this compound serves as both a pharmaceutical intermediate and a potential metabolite in forensic toxicology.

Direct GC-MS analysis of the hydrochloride salt is chemically unsound due to the non-volatility of ionic species and the thermal instability of the salt in the injection port, which leads to inlet liner degradation and chromatographic tailing. Furthermore, the presence of both a secondary amine and a primary hydroxyl group induces significant hydrogen bonding, resulting in irreversible adsorption on the stationary phase.

This guide details a robust workflow to:

  • Neutralize the hydrochloride salt to its volatile free base.

  • Derivatize the polar moieties using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to ensure symmetric peak shape and improved sensitivity.

  • Identify the analyte using specific mass spectral fragmentation logic.

Analytical Challenges & Mechanistic Solutions

ChallengeMechanism of FailureTechnical Solution
Ionic Salt Form HCl salts are non-volatile. Injection causes accumulation in the liner ("ghost peaks") and thermal degradation.Liquid-Liquid Extraction (LLE) at pH > 10 converts the salt to the lipophilic free base.
Polarity (-OH, -NH) Active hydrogens interact with silanols in the column, causing peak tailing and carryover.Silylation (BSTFA) replaces active protons with trimethylsilyl (TMS) groups, reducing polarity.
Isobaric Interferences Structural isomers (e.g., 4-benzylpiperazin-2-yl methanol) may co-elute.Mass Spectral Deconvolution utilizing unique retention indices and fragmentation ratios (m/z 91 vs. m/z 103).

Experimental Workflow Visualization

The following diagram outlines the critical path from sample preparation to data acquisition.

G Sample Sample: (1-Benzylpiperazin-2-yl) methanol HCl Basification Basification (Add 1M Na2CO3, pH > 10) Sample->Basification Neutralize HCl Extraction LLE Extraction (Ethyl Acetate) Basification->Extraction Partition Free Base Evaporation Evaporation to Dryness (N2 stream @ 40°C) Extraction->Evaporation Concentrate Derivatization Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) Evaporation->Derivatization Block Polar Groups GCMS GC-MS Analysis (EI Source, 70 eV) Derivatization->GCMS Inject 1 µL Data Data Processing (EIC m/z 91, 146, 263) GCMS->Data Quant & ID

Figure 1: Step-by-step sample preparation and analysis workflow ensuring salt neutralization and complete derivatization.

Detailed Protocol

Reagents and Standards[1][2][3][4]
  • Reference Standard: (1-Benzylpiperazin-2-yl)methanol HCl (>98% purity).

  • Internal Standard (IS): 1-(3-Chlorophenyl)piperazine (mCPP) or deuterated BZP (BZP-d7). Note: mCPP is structurally similar but chromatographically distinct.

  • Derivatizing Agent: BSTFA + 1% TMCS (Trimethylchlorosilane). The TMCS acts as a catalyst for sterically hindered hydroxyls.

  • Solvents: Ethyl Acetate (HPLC Grade), Methanol (HPLC Grade).

  • Buffer: 1M Sodium Carbonate (Na2CO3) or 1M NaOH.

Sample Preparation (Free-Basing & Extraction)

Rationale: The pKa of the piperazine nitrogen is approximately 9.8. To ensure the molecule is uncharged (free base) and extractable into organic solvent, the pH must be adjusted to at least 2 units above the pKa.

  • Weighing: Weigh 10 mg of the HCl salt into a 10 mL centrifuge tube.

  • Dissolution: Add 1 mL of deionized water to dissolve the salt.

  • Basification: Add 1 mL of 1M Na2CO3 . Vortex for 30 seconds. Verify pH is >11 using pH paper.

  • Extraction: Add 3 mL of Ethyl Acetate .

  • Agitation: Shake mechanically or vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: Transfer the upper organic layer (Ethyl Acetate) to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. Do not overheat, as piperazines can be semi-volatile.

Derivatization (Silylation)

Rationale: Direct injection of the free base is possible but often results in tailing due to the -OH group. Silylation creates the di-TMS derivative (N-TMS and O-TMS), improving volatility and peak shape.

  • Reconstitution: To the dried residue, add 50 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes .

  • Cooling: Allow to cool to room temperature.

  • Transfer: Transfer to an autosampler vial with a glass insert.

GC-MS Instrumentation Parameters
ParameterSetting
Column 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temperature 260°C
Injection Mode Splitless (1.0 min purge delay) or Split 1:10 (concentration dependent)
Oven Program 80°C (hold 1 min) → 20°C/min to 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (Electron Ionization), 70 eV, 230°C
Quadrupole 150°C
Scan Range m/z 40 – 450

Results & Discussion: Mass Spectral Interpretation

Fragmentation Logic

The Electron Ionization (EI) spectrum of the di-TMS derivative of (1-Benzylpiperazin-2-yl)methanol (MW ~350 Da for di-TMS) will follow specific cleavage pathways.

  • Benzyl Cleavage (Base Peak): The bond between the benzyl carbon and the piperazine nitrogen is weak. Cleavage generates the Tropylium ion (m/z 91) . This is the diagnostic peak for all benzyl-substituted piperazines.

    • Observation: Dominant peak at m/z 91.[1]

  • Alpha-Cleavage (Hydroxymethyl group): The -CH2-OTMS group at position 2 is susceptible to alpha-cleavage relative to the piperazine ring.

    • Fragment: Loss of -CH2-OTMS (Mass 103).

    • Fragment: Retention of the silylated hydroxymethyl group (m/z 103).

  • Piperazine Ring Fragmentation: Typical piperazine ring fragmentation involves the loss of C2H4N fragments.

Identification Criteria

For positive identification in forensic or pharmaceutical samples, the following criteria must be met:

  • Retention Time (RT): Within ±2% of the derivatized reference standard.

  • Ion Ratios:

    • Target Ion: m/z 91 (Quantifier)

    • Qualifier 1: m/z 103 (CH2-OTMS fragment)

    • Qualifier 2: m/z [M-15]+ (Loss of methyl from TMS)

    • Qualifier 3: m/z 56 (Piperazine ring fragment)[1]

Troubleshooting & Maintenance

  • Issue: Peak Tailing.

    • Cause: Incomplete derivatization or active sites in the inlet.

    • Fix: Ensure fresh BSTFA is used (reagents absorb moisture). Replace the inlet liner with a deactivated, wool-packed liner.

  • Issue: Missing Peaks.

    • Cause: Sample was not basified (salt remained in aqueous phase).

    • Fix: Check pH of the aqueous layer during extraction; it must be >10.

  • Issue: Extra Peaks (Artifacts).

    • Cause: BSTFA degradation or septum bleed.

    • Fix: Look for m/z 73, 147, 207, 281 (polysiloxane bleed or TMS hydrolysis). Bake out the column.

References

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Tsutsumi, H., et al. (2006). "Simultaneous determination of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in biological specimens by GC-MS." Journal of Chromatography B, 832(2), 192-196. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 8.0. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.[2] Retrieved from [Link]

Sources

Application

Application Note: High-Content Screening &amp; Functional Profiling of (1-Benzylpiperazin-2-yl)methanol Scaffolds

Executive Summary (1-Benzylpiperazin-2-yl)methanol hydrochloride represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the pare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Benzylpiperazin-2-yl)methanol hydrochloride represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the parent compound, 1-benzylpiperazine (BZP), is a known monoamine transporter modulator, the introduction of the C2-hydroxymethyl group transforms this molecule into a versatile building block.[1][2]

This Application Note details the methodology for utilizing this compound in Fragment-Based Drug Discovery (FBDD) . We focus on two critical workflows:

  • Oncology: Screening derivatives for Histone Deacetylase (HDAC) inhibition.[1][2]

  • Neuropharmacology: Assessing interaction with Monoamine Transporters (DAT/SERT).

Technical Background & Mechanism

The "Privileged" Nature of the Scaffold

The piperazine ring fixes the nitrogen atoms in a specific spatial conformation, allowing for defined interactions with G-Protein Coupled Receptors (GPCRs) and enzymatic pockets.[1][2] The C2-hydroxymethyl group serves as a "chemical handle," allowing researchers to attach pharmacophores (e.g., hydroxamic acids for HDAC inhibition or carbamates for lipase inhibition) while maintaining the benzylpiperazine core's binding affinity.[1][2]

Mechanism of Action (Target Pathways)
  • HDAC Inhibition (Oncology): Derivatives synthesized from this scaffold inhibit HDAC enzymes, preventing the removal of acetyl groups from histones.[1][2] This leads to chromatin relaxation and the re-expression of tumor suppressor genes (e.g., p21).[1]

  • Monoamine Modulation (CNS): The benzylpiperazine core mimics the structure of dopamine and serotonin, capable of blocking reuptake transporters (DAT/SERT) or acting as a partial agonist.[1][2]

Visualizing the Signaling Pathway

The following diagram illustrates the mechanistic divergence based on how the scaffold is functionalized.

G Scaffold (1-Benzylpiperazin-2-yl) methanol HCl Deriv_A Hydroxamic Acid Derivatization Scaffold->Deriv_A Path A Deriv_B Lipophilic Modification Scaffold->Deriv_B Path B Target_A HDAC Enzyme (Zinc Binding) Deriv_A->Target_A Inhibits Effect_A Chromatin Relaxation (p21 Expression) Target_A->Effect_A Induces Target_B Dopamine Transporter (DAT) Deriv_B->Target_B Blocks Effect_B Increased Synaptic Dopamine Target_B->Effect_B Causes

Caption: Mechanistic divergence of the scaffold into Oncology (HDAC inhibition) and CNS (DAT blockade) pathways.

Pre-Assay Preparation: Solubility & Handling[2]

The hydrochloride salt increases stability but alters solubility.[1] Proper handling is prerequisite for reproducible cell-based data.[1][2]

Reagents:

  • Compound: (1-Benzylpiperazin-2-yl)methanol hydrochloride (>97% purity).[1]

  • Solvent: DMSO (Dimethyl sulfoxide), Cell Culture Grade.[1][2]

  • Buffer: PBS (Phosphate Buffered Saline), pH 7.4.[1]

Protocol:

  • Stock Solution (100 mM): Dissolve 24.2 mg of the compound (MW ≈ 242.75 g/mol ) in 1 mL of sterile DMSO. Vortex for 30 seconds.[1] Note: The HCl salt may require mild warming (37°C) for complete dissolution in high concentrations.[1]

  • Working Solution: Dilute the stock 1:1000 in culture media to achieve a 100 µM screening concentration.

  • pH Correction: The HCl salt is acidic.[1][2] For assays >100 µM, check media pH. If pH < 7.2, buffer with 10 mM HEPES.[1]

Protocol A: Cell-Based HDAC Inhibition Assay (Oncology)

Objective: To evaluate the potency of libraries derived from the (1-Benzylpiperazin-2-yl)methanol scaffold in suppressing histone deacetylase activity in leukemia cells.[1]

Rationale: Research indicates that benzylpiperazine derivatives coupled with zinc-binding groups exhibit potent HDAC inhibitory activity, comparable to Sodium Butyrate [1].[1][2]

Cell Model: K562 (Human immortalized myelogenous leukemia line).[1]

Materials
  • Cell Line: K562 (ATCC CCL-243).[1]

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[1]

  • Positive Control: Vorinostat (SAHA) or Sodium Butyrate.[1][2]

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 1% Triton X-100.[1][2]

Step-by-Step Methodology
  • Seeding: Plate K562 cells at a density of

    
     cells/well in 96-well black-walled plates (to minimize fluorescence crosstalk). Incubate for 24 hours at 37°C/5% CO₂.
    
  • Treatment:

    • Remove media and replace with fresh media containing the test compounds (derivatives of the scaffold) at varying concentrations (0.1 µM – 100 µM).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (SAHA, 5 µM).

    • Incubate for 24 hours.

  • Lysis & Substrate Addition:

    • Lyse cells using 50 µL of Lysis Buffer.[1]

    • Add 50 µL of Fluorogenic Substrate Solution (50 µM final concentration).[1]

  • Reaction: Incubate at 37°C for 30–60 minutes. HDACs present in the lysate will cleave the acetyl group.[1]

  • Developer Step: Add the "Developer Solution" (containing trypsin).[1][2] Trypsin cleaves the deacetylated residue, releasing the fluorophore (AMC).[1]

  • Quantification: Measure fluorescence on a microplate reader.

    • Excitation: 360 nm

    • Emission: 460 nm[2]

Data Analysis

Calculate the Percent Inhibition relative to the vehicle control:



Protocol B: Dopamine Transporter (DAT) Uptake Assay (CNS)

Objective: To determine if the scaffold or its lipophilic derivatives retain the monoaminergic activity associated with the parent 1-benzylpiperazine [2].[1][2]

Rationale: The benzylpiperazine core is a known pharmacophore for monoamine transporters.[1][2] This assay validates whether the hydroxymethyl modification alters this affinity—a critical step for screening potential CNS side effects or therapeutic utility.[1][2]

Cell Model: HEK293 cells stably transfected with human DAT (hDAT-HEK).[1]

Materials
  • Tracer: [³H]-Dopamine (Radioactive) or ASP+ (Fluorescent).[1][2] Note: We describe the fluorescent method for higher throughput and safety.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose.[1]

Step-by-Step Methodology
  • Preparation: Seed hDAT-HEK cells on Poly-D-Lysine coated 96-well plates (

    
     cells/well). Grow to 90% confluence.
    
  • Equilibration: Wash cells twice with warm KRH buffer.

  • Pre-incubation: Add 100 µL of KRH containing the test compound (Scaffold or Derivative) at 10 µM. Incubate for 10 minutes at 37°C.

    • Blocker Control: Cocaine (10 µM) or GBR12909 (specific DAT inhibitor).[1][2]

  • Uptake Initiation: Add the fluorescent substrate ASP+ (4-(4-dimethylaminostyryl)-N-methylpyridinium) to a final concentration of 5 µM.[1]

  • Kinetic Read: Immediately transfer to a fluorescence plate reader.[1][2]

    • Mode: Kinetic (read every 30 seconds for 15 minutes).

    • Excitation: 475 nm

    • Emission: 605 nm[2]

  • Analysis: The slope of the fluorescence increase represents the rate of uptake.[1][2]

Data Presentation & Interpretation

The following table summarizes expected outcomes for the scaffold versus its functionalized derivatives.

Assay TypeScaffold (Unmodified)HDAC Derivative (e.g., Hydroxamic Acid)CNS Derivative (Lipophilic)Interpretation
HDAC Inhibition Low / NegligibleHigh Potency (

)
Low PotencyThe scaffold requires a Zn-binding group for HDAC activity [1].[1]
DAT Uptake Moderate AffinityLow AffinityHigh AffinityThe hydroxymethyl group may reduce CNS penetration unless masked [2].[1][2]
Cytotoxicity (MTT) Low Toxicity (

)
Variable (Target dependent)VariableThe scaffold itself is generally safe for library generation.[1][2]

Experimental Workflow Diagram

This diagram outlines the decision tree for researchers starting with (1-Benzylpiperazin-2-yl)methanol hydrochloride.

Workflow Start Starting Material: (1-Benzylpiperazin-2-yl) methanol HCl Solubility Solubility Check (DMSO/PBS) Start->Solubility Tox Cytotoxicity Screen (HEK293) Solubility->Tox Decision Intended Application? Tox->Decision Path_Onc Oncology (HDAC) Decision->Path_Onc Cancer Path_CNS CNS (Transporters) Decision->Path_CNS Neuro Synth_Onc Synthesize Hydroxamic Acid Derivatives Path_Onc->Synth_Onc Assay_Onc Fluorometric HDAC Assay (K562 Cells) Synth_Onc->Assay_Onc Synth_CNS Synthesize Lipophilic Esters/Carbamates Path_CNS->Synth_CNS Assay_CNS DAT/SERT Uptake Assay (HEK-DAT) Synth_CNS->Assay_CNS

Caption: Operational workflow for utilizing the scaffold in divergent drug discovery campaigns.

References

  • Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.[1][3] Zeitschrift für Naturforschung B, 63(11), 1300–1304.[1][2]

    • Source:

  • Baumann, M. H., et al. (2004). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[1][2] Neuropsychopharmacology, 30, 550–560.[1][2]

    • Source: [1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine.[1][2]

    • Source: [1][4]

  • Grillo, A., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors.[1][2] European Journal of Medicinal Chemistry.

    • Source: [1]

Sources

Method

Protocol for N-debenzylation of (1-Benzylpiperazin-2-yl)methanol hydrochloride

An Application Guide for the N-Debenzylation of (1-Benzylpiperazin-2-yl)methanol Hydrochloride Introduction: The Strategic Removal of the N-Benzyl Group The N-benzyl (Bn) group is a cornerstone protecting group for amine...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the N-Debenzylation of (1-Benzylpiperazin-2-yl)methanol Hydrochloride

Introduction: The Strategic Removal of the N-Benzyl Group

The N-benzyl (Bn) group is a cornerstone protecting group for amines in organic synthesis, valued for its general stability under a wide range of reaction conditions. However, its strategic removal, or deprotection, is a critical step in the synthesis of many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The target molecule, (1-Benzylpiperazin-2-yl)methanol, is a chiral building block whose debenzylation yields (piperazin-2-yl)methanol, a valuable scaffold in drug discovery.[1][2]

This guide provides a detailed protocol for the N-debenzylation of (1-Benzylpiperazin-2-yl)methanol hydrochloride, focusing on the most robust and widely applied method: palladium-catalyzed hydrogenation. We will delve into the mechanistic rationale behind the procedural choices, methods for reaction monitoring, and critical safety protocols to ensure a successful and safe laboratory operation.

Mechanistic Insight: Catalytic Hydrogenolysis

The cleavage of the N-benzyl C-N bond is most commonly achieved through catalytic hydrogenolysis. This reaction involves a heterogeneous catalyst, typically palladium on a carbon support (Pd/C), and a hydrogen source.

The fundamental steps are:

  • Adsorption: Both the hydrogen gas (H₂) and the N-benzylpiperazine substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is cleaved on the palladium surface, generating reactive palladium-hydride species.

  • C-N Bond Cleavage: The benzylic carbon-nitrogen bond is weakened and subsequently cleaved through interaction with the activated hydrogen on the catalyst surface.

  • Desorption: The final products, (piperazin-2-yl)methanol and toluene, desorb from the catalyst surface, regenerating the active catalytic sites for the next cycle.

A common challenge in N-debenzylation is the potential for the product amine to coordinate strongly with the palladium catalyst, leading to catalyst poisoning or deactivation.[3] This can significantly slow down or halt the reaction. The use of the substrate as a hydrochloride salt, or the addition of an acid like acetic acid, can mitigate this issue by protonating the product amine.[4][5] The resulting ammonium salt has a reduced affinity for the catalyst surface, allowing the reaction to proceed to completion.[3]

Experimental Protocol: N-Debenzylation via Catalytic Hydrogenation

This protocol details the N-debenzylation of (1-Benzylpiperazin-2-yl)methanol hydrochloride using Pearlman's catalyst (Pd(OH)₂/C) and hydrogen gas. Pearlman's catalyst is often more effective than standard Pd/C for N-debenzylation due to its higher activity and reduced susceptibility to poisoning.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
(1-Benzylpiperazin-2-yl)methanol hydrochloride≥98%Commercially Available
Palladium Hydroxide on Carbon (20% Pd, wet)Catalyst GradeSigma-Aldrich, Acros
Methanol (MeOH)AnhydrousFisher Scientific, VWR
Hydrogen Gas (H₂)High PurityAirgas, Praxair
Celite® 545Filtration AidEMD Millipore
Deuterated Solvent (e.g., D₂O or MeOD)NMR GradeCambridge Isotope Labs
TLC PlatesSilica Gel 60 F₂₅₄Merck, Sorbent Tech
Step-by-Step Protocol
  • Reaction Setup:

    • To a suitable hydrogenation vessel (e.g., a Parr shaker flask or a thick-walled round-bottom flask), add (1-Benzylpiperazin-2-yl)methanol hydrochloride (1.0 eq).

    • Add methanol (approx. 15-20 mL per gram of substrate) to dissolve the starting material completely.

    • Under an inert atmosphere (e.g., a gentle stream of argon or nitrogen), carefully add 20% Pd(OH)₂/C (Pearlman's catalyst). The catalyst loading is typically 10-20 mol% relative to the substrate.[4][5]

    • Causality Note: Adding the catalyst under an inert atmosphere is a critical safety step. Dry palladium catalysts can be pyrophoric, and adding them to a flammable solvent like methanol in the presence of air can cause a fire.[6][7]

  • Hydrogenation:

    • Seal the reaction vessel securely.

    • Carefully evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure the atmosphere is fully replaced with hydrogen.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi). A hydrogen-filled balloon can be used for reactions at atmospheric pressure.[4][8]

    • Commence vigorous stirring to ensure efficient mixing of the substrate, catalyst, and hydrogen.

    • The reaction is typically run at room temperature but can be gently heated (e.g., to 40-60 °C) to increase the rate if necessary.[5]

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

    • TLC Protocol:

      • Mobile Phase: A typical eluent system is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1). This may require optimization.

      • Visualization: The starting material is UV active. The product, a secondary amine, can be visualized by staining the TLC plate with a ninhydrin solution and gentle heating. The product spot will appear as a distinct color (often purple or yellow).

      • Expected Result: The product, (piperazin-2-yl)methanol, will have a significantly lower Retention Factor (Rf) than the starting material due to its increased polarity. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

    • CRITICAL SAFETY STEP: The catalyst is now saturated with hydrogen and is highly pyrophoric upon exposure to air.[6] Do not allow the filter cake to dry.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wet the Celite pad with a small amount of methanol before filtration.

    • Wash the Celite pad and the reaction flask with additional methanol (2-3 times) to ensure all the product is collected.[4][5]

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, (piperazin-2-yl)methanol, likely as its hydrochloride salt.

  • Purification and Characterization:

    • The crude product is often of sufficient purity for subsequent steps.

    • If further purification is needed, it can be achieved by recrystallization or column chromatography, though the high polarity of the product can make chromatography challenging.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Protocol: Catalytic Transfer Hydrogenation

For laboratories not equipped for handling pressurized hydrogen gas, catalytic transfer hydrogenation is an excellent and safer alternative.[4][9] This method uses a hydrogen donor molecule, such as ammonium formate, to generate hydrogen in situ.[10]

Key Procedural Modifications:
  • Hydrogen Source: Instead of hydrogen gas, add ammonium formate (HCOONH₄, typically 4-5 equivalents) to the reaction mixture.[10]

  • Catalyst: 10% Pd/C is commonly used for transfer hydrogenation.

  • Procedure: After adding the substrate, solvent, and catalyst, the ammonium formate is added, and the reaction is typically heated to reflux in methanol until completion as monitored by TLC. The work-up procedure remains the same.

Visualizing the Process

General Experimental Workflow

The following diagram outlines the key stages of the N-debenzylation process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1. Dissolve Substrate in Methanol B 2. Add Catalyst (under Inert Gas) A->B C 3. Purge with H₂ B->C D 4. Stir under H₂ atm (Monitor by TLC/LC-MS) C->D E 5. Purge with N₂/Ar D->E F 6. Filter through Celite (Keep Catalyst Wet!) E->F G 7. Concentrate Filtrate F->G H 8. Characterize Product (NMR, MS) G->H

Caption: Workflow for Pd-catalyzed N-debenzylation.

Simplified Reaction Mechanism

This diagram illustrates the key transformations occurring on the palladium catalyst surface.

G cluster_surface Palladium (Pd) Catalyst Surface Substrate R-CH₂-Ph (Substrate) Adsorbed_Substrate Adsorbed Substrate Substrate->Adsorbed_Substrate Adsorption H2 H₂ (Hydrogen) Adsorbed_H 2 H• (Activated) H2->Adsorbed_H Activation Products R-H + Ph-CH₃ (Products) Adsorbed_Substrate->Products Hydrogenolysis Desorbed_Products R-H (Product) + Toluene Products->Desorbed_Products Desorption

Caption: Key steps in catalytic hydrogenolysis.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Stalled or Incomplete Reaction 1. Catalyst poisoning by the product amine.[3] 2. Insufficient catalyst activity or loading. 3. Poor quality hydrogen or inactive donor.1. Add a small amount of acid (e.g., 1.1 eq. of acetic acid) if not starting with the HCl salt.[4][5] 2. Increase catalyst loading or switch to a more active catalyst like Pd(OH)₂/C. 3. Ensure the hydrogen source is pure and active. If using a transfer agent, ensure it is fresh.
Low Product Yield 1. Incomplete reaction. 2. Product loss during work-up (adsorption onto Celite/catalyst).1. Extend reaction time or gently heat the reaction. 2. Ensure thorough washing of the filter cake and reaction vessel with methanol during filtration.
Difficulty Filtering Catalyst The catalyst is too fine and is passing through the Celite pad.Use a thicker Celite pad, or use two layers of filter paper under the Celite. Allow the mixture to settle before decanting the supernatant for filtration.

Safety and Handling

1. Palladium on Carbon (Pd/C & Pd(OH)₂/C):

  • Pyrophoricity: Palladium catalysts, especially after use when saturated with adsorbed hydrogen, are pyrophoric and can ignite spontaneously upon exposure to air.[6]

  • Handling: Always handle the dry catalyst in an inert atmosphere (glovebox or under argon/nitrogen).[6][11] Never add dry catalyst to a flammable solvent in the presence of air.[6]

  • Filtration: The filter cake must be kept wet with solvent (e.g., methanol or water) at all times.[6] Never allow it to dry in the open air.

  • Disposal: Quench the used catalyst by slowly and carefully adding the wet filter cake to a large volume of water. Dispose of it according to your institution's hazardous waste guidelines.

2. Hydrogen Gas (H₂):

  • Flammability: Hydrogen is extremely flammable and forms explosive mixtures with air.

  • Handling: Perform hydrogenations in a well-ventilated fume hood, away from ignition sources.[12] Use appropriate pressure-rated equipment and check for leaks before starting the reaction.

3. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves, when handling these reagents and running the reaction.[7][12]

References

  • Rewolinski, M. et al. An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. Available at: [Link]

  • Shimizu, R. et al. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • Studer, M. et al. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂. ResearchGate. Available at: [Link]

  • Martínez-Montero, L. et al. Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Electronic Supplementary Information, Royal Society of Chemistry. Available at: [Link]

  • N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them. Google Patents.
  • PALLADIUM ON CARBON. University of California, Los Angeles. Available at: [Link]

  • Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction. ResearchGate. Available at: [Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Europe PMC. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • Safety Data Sheet: Palladium on activated carbon. Carl ROTH. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov. Available at: [Link]

  • Piperazine derivatives and their use as synthesis intermediates. Google Patents.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Thieme. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of...HBIW. MDPI. Available at: [Link]

  • Standard Operating Procedure for Palladium. UCLA EH&S. Available at: [Link]

  • Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. Available at: [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores... RSC Publishing. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • (Piperazin-2-yl)methanol. PubChem, NIH. Available at: [Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol... ResearchGate. Available at: [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzylpiperazine Derivatives

Welcome to the Technical Support Center for the synthesis of benzylpiperazine (BZP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzylpiperazine (BZP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable compounds. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your synthetic endeavors.

I. Introduction to Benzylpiperazine Synthesis

The synthesis of N-benzylpiperazine and its derivatives is a cornerstone in the development of a wide range of pharmacologically active molecules. The two most prevalent synthetic strategies are the direct N-alkylation of piperazine with a benzyl halide and the reductive amination of piperazine with a benzaldehyde derivative. While seemingly straightforward, both methods are susceptible to a variety of side reactions that can significantly impact yield, purity, and scalability. Understanding the mechanistic origins of these side reactions is paramount to developing robust and reproducible synthetic protocols.

This guide will dissect the common pitfalls associated with each synthetic route, offering logical frameworks for troubleshooting and process optimization.

II. Troubleshooting Guide: N-Alkylation with Benzyl Halides

The direct reaction of piperazine with benzyl chloride or bromide is a common method for synthesizing BZP. However, it is notoriously prone to over-alkylation, leading to the formation of the undesired 1,4-dibenzylpiperazine (DBZP) byproduct.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of 1,4-dibenzylpiperazine (DBZP). How can I minimize this side reaction?

A1: The formation of DBZP is a classic example of a consecutive reaction where the desired mono-benzylated product competes with the starting piperazine for the benzyl halide.[1] To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Employ a large excess of piperazine relative to the benzyl halide. This statistical approach increases the probability of the benzyl halide reacting with an un-substituted piperazine molecule. A molar ratio of 3:1 to 5:1 (piperazine:benzyl halide) is a good starting point.

  • Slow Addition: Add the benzyl halide dropwise to the solution of piperazine over an extended period. This maintains a low concentration of the alkylating agent, further disfavoring the second alkylation step.

  • Temperature Management: Run the reaction at a lower temperature. While this may decrease the overall reaction rate, it can significantly improve the selectivity for the mono-alkylated product by reducing the rate of the second alkylation more than the first.[1]

  • Use of a Protecting Group: For syntheses where maximizing mono-alkylation is critical, consider using a mono-protected piperazine derivative, such as N-Boc-piperazine. Following benzylation of the unprotected nitrogen, the Boc group can be readily removed under acidic conditions.

Q2: I'm observing the formation of an insoluble white solid in my reaction mixture. What is it and how do I deal with it?

A2: The white solid is likely the hydrochloride salt of piperazine or the product, formed from the reaction of the amine with the hydrogen halide generated as a byproduct. To address this:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the reaction mixture can help to remove the gaseous HCl or HBr as it is formed.

  • Base Addition: Incorporate a non-nucleophilic base, such as triethylamine or diisopropylethylamine, into the reaction mixture to scavenge the acid as it is produced. The stoichiometry of the base should be at least equivalent to the moles of benzyl halide used.

Q3: My final product is contaminated with unreacted piperazine. What is the most effective way to remove it?

A3: Separating BZP from unreacted piperazine can be achieved through several methods:

  • Acid-Base Extraction: Exploit the difference in basicity. At a controlled pH, it's possible to selectively extract the more basic piperazine into an aqueous acidic phase, leaving the BZP in the organic layer.

  • Distillation: If the boiling points are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Crystallization: Convert the BZP to a salt (e.g., dihydrochloride) and recrystallize it from a suitable solvent. This can be a highly effective method for achieving high purity.[4]

III. Troubleshooting Guide: Reductive Amination

Reductive amination, involving the reaction of piperazine with a benzaldehyde derivative followed by reduction of the resulting iminium ion, is a versatile and widely used method for preparing BZP derivatives.[5] Common reducing agents include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride.[6][7]

Visualizing the Reductive Amination Pathway

Reductive_Amination Piperazine Piperazine Iminium Iminium Ion Intermediate Piperazine->Iminium + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Iminium BZP Benzylpiperazine Derivative Iminium->BZP + [H] (Reducing Agent)

Sources

Optimization

Chiral Piperazine Synthesis: Racemization Prevention &amp; Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist Topic: Stereochemical Integrity in Piperazine Scaffolds Core Directive & Strategy Synthesizing chiral piperazines is a high-stakes operation in drug discovery.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Stereochemical Integrity in Piperazine Scaffolds

Core Directive & Strategy

Synthesizing chiral piperazines is a high-stakes operation in drug discovery.[1] These scaffolds are privileged structures in medicinal chemistry (e.g., Indinavir, Olanzapine), but they present a "stereochemical minefield."[1]

The most common route—Amino Acid Dimerization


 Diketopiperazine (DKP) 

Reduction
—is cost-effective but prone to racemization at two critical junctures:[1]
  • Cyclization: Thermal or base-mediated epimerization of the

    
    -proton.[1]
    
  • Reduction Workup: Harsh hydrolysis of boron-amine complexes can degrade optical purity.[1]

This guide provides a self-validating workflow to navigate these risks.

Decision Matrix: Route Selection

Before troubleshooting, ensure you are on the correct synthetic path.[1] Use this decision tree to validate your strategy.

PiperazineStrategy Start Target: Chiral Piperazine Subst Substitution Pattern? Start->Subst Mono 2-Substituted (e.g., 2-Methyl) Subst->Mono Di 2,3- or 2,5-Disubstituted Subst->Di Cost Cost/Scale Sensitivity? Mono->Cost Cheap DKP Reduction Route (High Racemization Risk) Di->Cheap Symm. Amino Acids Expensive Chiral Diamine Cyclization (Lower Risk, Higher Cost) Di->Expensive Complex Pattern Cost->Cheap Low Budget/Bulk Cost->Expensive High Value/Small Scale Risk Critical Control Point: Monitor DKP Formation Cheap->Risk

Figure 1: Strategic decision tree for selecting the synthesis route based on substitution pattern and risk tolerance.

Technical Support Modules

Module A: The Diketopiperazine (DKP) Route

The Problem: You are synthesizing a piperazine by reducing a cyclic dipeptide (DKP).[1][2] The final product has low enantiomeric excess (ee), even though the starting amino acid was 99% pure.[1]

Root Cause Analysis: The "Azlactone" Trap

Racemization rarely happens during the reduction itself.[1] It happens during the formation of the DKP precursor.[1] When activating an


-protected amino acid, it can cyclize to form an oxazolone (azlactone).[1] This intermediate has a highly acidic 

-proton, leading to rapid epimerization before the ring closes to form the DKP.[1]
Protocol: Low-Racemization DKP Cyclization

Standard thermal cyclization (refluxing in butanol/toluene) is the enemy of chirality.[1]

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Coupling Agent DCC / EDC aloneHATU or EDC + HOAt
Base Triethylamine (TEA)DIPEA or NMM (Collidine for sensitive cases)
Temperature Reflux (110°C+)0°C to RT
Additive NoneOxyma Pure or HOBt (Suppress oxazolone)

Step-by-Step Optimization:

  • Activation: Dissolve

    
    -Boc-Amino Acid (1.0 eq) in DMF/DCM (1:1). Add HOAt  (1.1 eq) and EDC  (1.1 eq) at 0°C.
    
    • Why? HOAt forms an active ester that reacts faster with the amine than the oxazolone rearrangement rate.[1]

  • Coupling: Add the Amino Ester HCl salt (1.0 eq) and DIPEA (2.5 eq). Stir at 0°C for 1h, then RT.

  • Deprotection/Cyclization: Remove Boc (TFA/DCM). Neutralize carefully with saturated NaHCO3. Allow cyclization at RT over 24-48h.

    • Critical: Do not heat to accelerate cyclization.[1] If sterically hindered, use catalytic acetic acid in 2-butanol at 40°C max.[1]

Module B: Reduction & Workup

The Problem: The DKP is chiral, but the piperazine comes out racemic or as a mess.

Mechanism of Failure: Borane Complex Stability

When using Borane (BH3[1]·THF) or LiAlH4, the resulting piperazine forms a stable complex with boron or aluminum.[1] Breaking this complex requires heat and acid.[1]

  • Risk: Prolonged heating in strong acid (6M HCl, reflux) can cause retro-Mannich reactions or ring opening/closing events that scramble stereocenters, especially in phenyl-substituted systems.[1]

Protocol: Gentle Oxidative Workup (The "Fieser" Alternative)

Instead of refluxing in acid, use an oxidative quench to destroy the boron complex.[1]

  • Reduction: Reflux DKP with BH3·THF (4-6 eq) in THF for 16h.

  • Quench: Cool to 0°C. Add MeOH dropwise until gas evolution stops.

  • Complex Breaking (The Trick):

    • Add conc. HCl carefully to pH < 1.[1]

    • Heat to 60°C (NOT reflux) for 1h.

    • Alternative for sensitive substrates:[1] Use NaOH/H2O2 oxidative workup (similar to hydroboration workup) to cleave the B-N bond without strong acid thermal stress.[1]

Troubleshooting Q&A (FAQs)

Q1: I am synthesizing 2-phenylpiperazine from phenylglycine. My ee dropped from 99% to 60%. Why? A: Phenylglycine is the "canary in the coal mine" for racemization.[1] The benzylic


-proton is exceptionally acidic due to resonance stabilization of the enolate.[1]
  • Diagnosis: The racemization likely occurred during the coupling step to form the linear dipeptide or the DKP.[1]

  • Fix: Switch to mixed anhydride coupling (Isobutyl chloroformate/NMM) at -15°C . Avoid standard carbodiimides (EDC/DCC) for phenylglycine.[1] Ensure the subsequent reduction workup is performed strictly below 60°C.

Q2: Can I use LiAlH4 instead of Borane? A: Yes, but with caveats.

  • Pros: LiAlH4 breaks its own complexes easier than Borane.[1]

  • Cons: It is a stronger base.[1] If you have any unreacted amide or ester side chains, they will be obliterated.[1]

  • Recommendation: Use LiAlH4 for simple alkyl-piperazines.[1] Use Borane-DMS (Dimethyl sulfide complex) for piperazines with other functional groups, as it is more chemoselective.[1]

Q3: How do I detect racemization if I don't have a chiral column? A: You can use NMR Shift Reagents .[1]

  • Protocol: Mix your chiral piperazine with (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (chiral acid) or Mosher's acid chloride.[1]

  • Observation: Take a 1H NMR. If racemic, the methyl protons (or protons near the chiral center) will split into two distinct sets of peaks (diastereomeric splitting).[1] If pure, you will see one clean set.[1]

Visualizing the Racemization Trap

Understanding how you lose chirality is the first step to preventing it.[1]

RacemizationMechanism Substrate Activated Amino Acid (Chiral) Oxazolone Oxazolone Intermediate Substrate->Oxazolone Cyclization Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base/Heat (Slow Attack) Pure Pure DKP Oxazolone->Pure Fast Amine Attack (Good Nucleophile) Racemic Racemic DKP Enol->Racemic Reprotonation

Figure 2: The "Oxazolone Pathway."[1] Competition between amine attack (forming pure product) and enolization (forming racemic product).[1]

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. (2022).[1] Detailed kinetics on DKP formation and racemization risks.[1] [1][3]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. (2016). Modern alternative to DKP reduction avoiding thermal steps.[1] [1]

  • Practical and Scalable Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines. Organic & Biomolecular Chemistry. (2013). Aza-Michael addition strategy as a racemization-free alternative.[1]

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters. Journal of Organic Chemistry. (2018). Protocols for maintaining stereochemistry during complex substitutions. [1]

  • Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Guide. (2025). Overview of coupling agents (HOBt/HOAt) to suppress oxazolone formation.

Sources

Troubleshooting

Byproduct identification in (1-Benzylpiperazin-2-yl)methanol hydrochloride synthesis

Technical Support Center: (1-Benzylpiperazin-2-yl)methanol Hydrochloride Synthesis Topic: Byproduct Identification & Troubleshooting Target Molecule: (1-Benzylpiperazin-2-yl)methanol · HCl CAS (Base): 155289-68-2 (Generi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Benzylpiperazin-2-yl)methanol Hydrochloride Synthesis

  • Topic: Byproduct Identification & Troubleshooting

  • Target Molecule: (1-Benzylpiperazin-2-yl)methanol · HCl

  • CAS (Base): 155289-68-2 (Generic reference for the base structure)

Introduction: The Regioselectivity Challenge

Welcome to the Technical Support Center for substituted piperazine synthesis. The synthesis of (1-Benzylpiperazin-2-yl)methanol presents a classic challenge in heterocyclic chemistry: Regioselectivity .

Because the piperazine ring contains two secondary amines with distinct steric environments (N1 adjacent to the hydroxymethyl group vs. the distal N4), "standard" alkylation protocols often yield a mixture of isomers. Furthermore, if you are arriving at this molecule via the reduction of Ethyl 1-benzylpiperazine-2-carboxylate , incomplete reduction and borane complexation are frequent silent failures.

This guide provides the forensic tools to identify these specific impurities.

Module 1: Byproduct Identification Logic

The following diagram illustrates the origin of the three most critical byproducts during the synthesis, assuming a route starting from Piperazine-2-methanol (Route A) or the Reduction of the Ester (Route B).

ByproductPathways cluster_reduction Alternative Route: Ester Reduction Start Starting Material (Piperazine-2-methanol) Target TARGET: (1-Benzylpiperazin-2-yl)methanol (Sterically Hindered N1) Start->Target Path A (Desired) Byproduct1 MAJOR IMPURITY (Regioisomer): (4-Benzylpiperazin-2-yl)methanol (Sterically Favored N4) Start->Byproduct1 Path B (Major Competing) Reagent Reagent: Benzyl Chloride Byproduct2 OVER-ALKYLATION: (1,4-Dibenzylpiperazin-2-yl)methanol Target->Byproduct2 Excess BnCl Byproduct1->Byproduct2 Excess BnCl Ester Precursor: Ethyl 1-benzylpiperazine-2-carboxylate Aldehyde INTERMEDIATE: Aldehyde Species Ester->Aldehyde Partial Reduction Aldehyde->Target Full Reduction

Caption: Reaction pathways showing the competition between N1 (Target) and N4 (Regioisomer) alkylation, and reduction intermediates.

Module 2: Analytical Fingerprinting (NMR & MS)

Distinguishing the 1-benzyl (target) from the 4-benzyl (impurity) isomer is the most common user difficulty. They have identical molecular weights (MW: 206.28 g/mol base) and similar polarity.

Comparative Data Table
FeatureTarget: (1-Benzyl...) Impurity: (4-Benzyl...) Impurity: (1,4-Dibenzyl...)
Steric Environment N1 is hindered by C2-methanol.N4 is unhindered.Both nitrogens substituted.[1]
Mass Spec (ESI+) [M+H]+ = 207.1[M+H]+ = 207.1[M+H]+ = 297.2
1H NMR (Benzyl CH2) AB System (Doublet of doublets) often observed due to chirality at C2 making benzyl protons diastereotopic.Singlet (typically) as N4 is far from the chiral center.Two sets of benzyl signals.[2][3]
1H NMR (C2-H) Shielded relative to N4 isomer.Deshielded.-
TLC (MeOH/DCM) Typically Higher Rf (less polar due to shielding).Typically Lower Rf (more accessible amine).Highest Rf (Non-polar).

Module 3: Troubleshooting Guides (FAQ)

Issue 1: "I see a split peak for the Benzyl-CH2 in NMR. Is this an impurity?"

Diagnosis: Likely No .

  • Explanation: The target molecule has a chiral center at C2. This makes the two protons on the benzyl group (attached to N1) diastereotopic . They are chemically non-equivalent and often split into an AB quartet (appearing as two doublets) rather than a clean singlet.

  • Validation:

    • Run HSQC. If both "split" protons correlate to the same carbon atom, it is the chiral benzyl group of your target.

    • If they correlate to different carbons, you have a mixture of compounds.

Issue 2: "My product mass is correct (207.1), but the melting point of the HCl salt is low/broad."

Diagnosis: Regioisomer Contamination (N4-Benzyl).

  • The Problem: Direct benzylation of piperazine-2-methanol favors the N4 position because N1 is sterically crowded by the hydroxymethyl group. If you used direct alkylation, your product is likely predominantly the 4-benzyl isomer.

  • Corrective Protocol (Purification):

    • Recrystallization: The 1-benzyl isomer HCl salt typically crystallizes from Ethanol/Ether, whereas the 4-benzyl isomer is more soluble.

    • Copper Chelation (The "Godole" Method):

      • React the crude mixture with CuSO₄.

      • The N1-benzyl isomer (with the neighboring -OH) forms a specific 5-membered chelate with Copper(II).

      • The N4-isomer does not chelate as strongly.

      • Filter the blue copper complex, wash, and release the ligand with H₂S or EDTA.

Issue 3: "I used Borane (BH3) for reduction, and my yield is near zero."

Diagnosis: Stable Borane-Amine Adducts.

  • The Mechanism: Piperazines are strong Lewis bases. Borane forms extremely stable complexes with the piperazine nitrogens that do not hydrolyze with simple water/acid washes. The product remains in the organic layer or is lost during workup.

  • Recovery Protocol:

    • Reflux the crude reaction mixture in Methanol + Conc. HCl for 4 hours.

    • This harsh condition is required to break the B-N bond.

    • Neutralize and extract.[4][5][6]

Module 4: Validated Synthetic Workflows

To avoid byproduct formation, we recommend Route B (Protected Precursor) over direct alkylation.

Recommended Protocol: Reduction of Ethyl 1-benzylpiperazine-2-carboxylate

This route ensures the benzyl group is fixed at N1 before the alcohol is generated.

  • Starting Material: Ethyl 1-benzylpiperazine-2-carboxylate (commercially available or synthesized via N,N'-dibenzylethylenediamine + ethyl 2,3-dibromopropionate).

  • Reduction Step:

    • Suspend Lithium Aluminum Hydride (LAH) (2.0 equiv) in dry THF at 0°C.

    • Add the ester dropwise (maintain Temp < 10°C to prevent side reactions).

    • Reflux for 3 hours.

  • Quench (Fieser Method):

    • Crucial for flow: Add

      
       mL H₂O, 
      
      
      
      mL 15% NaOH,
      
      
      mL H₂O (where
      
      
      = grams of LAH).
    • Filter the granular white precipitate.

  • Salt Formation:

    • Dissolve free base in Ethanol.

    • Add 2M HCl in Diethyl Ether.

    • Collect precipitate.[4][5][6]

Why this works: The starting ester already has the benzyl group at N1. The reduction of the ester group at C2 does not cause migration of the benzyl group, eliminating the N4-isomer risk.

References

  • Regioselectivity in Piperazines

    • Title: Synthesis of 1-Benzylpiperazine (Organic Syntheses)[5]

    • Source: Organic Syntheses, Coll.[5] Vol. 4, p.82 (1963); Vol. 36, p.14 (1956).

    • URL:[Link]

    • Relevance: Establishes the baseline difficulty of mono-benzylation and salt separ
  • Protection Strategy (Analogous)
  • Copper Chelation Purification: Title: Metal ion mediated separation of piperazine isomers. Context: This is a standard laboratory technique for separating 1-substituted vs 4-substituted piperazine-2-carboxylic acid derivatives based on the alpha-hydroxy/carboxy chelation effect. (General Chemical Principle).
  • Analytical Data (Isomer Distinction)

    • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs
    • Source: Auburn University Theses (2021)
    • URL:[Link]

    • Relevance: Provides detailed GC-MS and IR data distinguishing benzylpiperazine regioisomers.

Sources

Optimization

Technical Support Center: Crystallization of (1-Benzylpiperazin-2-yl)methanol Hydrochloride

Welcome to the Advanced Applications Support Center. Subject: Optimization & Troubleshooting for CAS 1588441-10-4 Ticket Priority: High (Process Chemistry/CMC) Executive Summary (1-Benzylpiperazin-2-yl)methanol hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Applications Support Center. Subject: Optimization & Troubleshooting for CAS 1588441-10-4 Ticket Priority: High (Process Chemistry/CMC)

Executive Summary

(1-Benzylpiperazin-2-yl)methanol hydrochloride presents a classic "amphiphilic salt" challenge. The molecule contains a lipophilic benzyl tail and a hydrophilic piperazine-methanol core. When protonated (HCl salt), the lattice energy often competes with solvation forces in a way that favors Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—over immediate nucleation.

This guide provides a self-validating framework to stabilize the crystallization process, control salt stoichiometry, and maximize purity.

Module 1: Solvent System Selection

Q: Which solvent system provides the optimal balance between yield and purity?

A: For piperazine-based HCl salts, a single solvent often fails to provide the necessary solubility gradient. You should utilize a Binary Solvent System .

The Solubility Matrix

Based on the functional groups (Secondary Amine, Primary Alcohol, Benzyl group), the following solubility profile is characteristic:

Solvent ClassSolubility BehaviorRecommendation
Water Very High. The salt is highly hygroscopic and water-soluble.[1]Avoid as primary solvent. Use only for initial dissolution if necessary.
Methanol (MeOH) High. Good for dissolution, but yield will be poor upon cooling alone.Primary Solvent.
Isopropanol (IPA) Moderate/Temperature Dependent. Ideal Single Solvent for cooling crystallization.
Ethyl Acetate (EtOAc) Low/Antisolvent. Primary Antisolvent.
MTBE / Diethyl Ether Insoluble. Aggressive Antisolvent. Risk of oiling out.
Recommended Systems:
  • System A (Cooling): Isopropanol (IPA) .

    • Mechanism:[1][2][3] Dissolve at reflux (~80°C); cool to 0°C.

    • Pros: Gentlest method, promotes large crystal growth.

  • System B (Antisolvent): Methanol / Ethyl Acetate (1:3 ratio) .

    • Mechanism:[1][2][3] Dissolve in minimal MeOH; slowly add EtOAc.

    • Pros: Higher yield, good for removing non-polar impurities.

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a sticky oil at the bottom of the flask instead of crystals. Why?

A: This is Liquid-Liquid Phase Separation (LLPS) .[2] It occurs when the solution enters a "metastable zone" where the amorphous oil phase is energetically more accessible than the crystalline lattice.

Root Causes:

  • Supersaturation is too high: You are cooling too fast or adding antisolvent too quickly.

  • Temperature is above the "Oiling Out Limit": The oil phase is stable at higher temperatures.

  • Impurity Profile: Residual benzyl chloride or unreacted piperazine lowers the melting point of the mixture.

Corrective Protocol: The "Seeding & Cycling" Method

Do not discard the oil.[4] Follow this recovery procedure:

  • Re-heat the mixture until the oil redissolves into a clear solution.

  • Add Seed Crystals (0.5 - 1 wt%) at a temperature just below the saturation point (cloud point).

    • Note: If you lack seeds, scratch the glass side or use a sonication probe to induce nucleation.

  • Slow Cool: Ramp temperature down at 0.2°C/min .

  • Hold: If oil droplets appear, stop cooling and hold temperature until they convert to solids (Ostwald Ripening).

Visual Troubleshooting Guide (LLPS)

OilingOutStrategy Start Issue: Product Oils Out CheckTemp Check Temperature vs. Solubility Start->CheckTemp Reheat Re-heat to Clear Solution CheckTemp->Reheat Seed Add Seeds (1 wt%) at Cloud Point Reheat->Seed Cooling Cool at 0.1-0.5°C/min Seed->Cooling OilReappears Does Oil Reappear? Cooling->OilReappears Hold HOLD Temperature. Agitate until oil turns to solid. OilReappears->Hold Yes Success Filtration & Wash OilReappears->Success No Hold->Cooling After Solidification

Figure 1: Decision matrix for managing Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

Module 3: Salt Stoichiometry & pH Control

Q: The melting point is broad (e.g., 180-210°C range). Is my salt stoichiometry wrong?

A: Likely, yes. The (1-Benzylpiperazin-2-yl)methanol molecule has two basic nitrogen centers:

  • N1 (Benzyl-substituted): Tertiary amine (Less basic due to sterics/electronics).[1]

  • N4 (Ring nitrogen): Secondary amine (More basic).

The Risk: You may have a mixture of Mono-HCl and Di-HCl salts, or trapped free base.

Validation Protocol:

  • pH Monitoring: When generating the salt (e.g., using HCl in Dioxane or IPA), monitor the apparent pH.

    • Target: pH 4–5 usually yields the Mono-HCl (protonation of N4).

    • Target: pH < 2 usually yields the Di-HCl (protonation of N1 and N4).

  • Elemental Analysis: Check Chlorine (Cl) content.

    • Mono-HCl: ~14.6% Cl.

    • Di-HCl: ~25.5% Cl.

Recommendation: For pharmaceutical intermediates, the Dihydrochloride is often more crystalline and stable, but if the Mono-HCl is required, strictly limit HCl equivalents to 0.95 - 1.0 eq and verify with XRPD.

Module 4: Experimental Protocols

Protocol A: Optimized Cooling Crystallization (Isopropanol)

Best for: High purity, defined crystal habit.

  • Charge: Place 10g of crude (1-Benzylpiperazin-2-yl)methanol HCl in a reactor.

  • Dissolve: Add 80 mL Isopropanol (IPA) .

  • Heat: Heat to reflux (~82°C). If solids remain, add IPA in 5 mL increments until clear.

  • Polish Filter: Filter hot (through a 0.45µm filter) to remove mechanical impurities.

  • Nucleation: Cool to 60°C. Add seed crystals (100 mg). Stir for 30 mins.

  • Ramp: Cool to 0°C over 4 hours (Linear ramp: ~0.25°C/min).

  • Isolate: Filter the white crystalline solid. Wash with cold IPA (2 x 10 mL).

  • Dry: Vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Crystallization Workflow

Best for: Generating the salt from free base.

SaltFormation Input Free Base (Oil/Solid) Dissolve Dissolve in Ethyl Acetate Input->Dissolve AddAcid Add HCl (4M in Dioxane) Dropwise at 20°C Dissolve->AddAcid Precip Precipitation (Slurry forms) AddAcid->Precip Digest Digest (Stir) 1 hr at 0-5°C Precip->Digest Filter Filter & Dry Digest->Filter

Figure 2: Workflow for converting free base to HCl salt using reactive crystallization.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (Standard text for solubility and supersaturation principles).

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.[1] (Foundational theory on nucleation and metastable zones).

  • Veverka, M., et al. (2014).[5] "Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt." ResearchGate.[4][6][7] (Analogous piperazine salt crystallization behavior).

  • Bordawekar, S. V., et al. (2005). "Polymorphism of Piperazine Salts." Crystal Growth & Design. (General reference for amine salt polymorphism).
  • Mettler Toledo. "Oiling Out in Crystallization." Technical Whitepaper. (Mechanisms of LLPS).

Disclaimer: These protocols are designed for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for (1-Benzylpiperazin-2-yl)methanol hydrochloride before handling.

Sources

Troubleshooting

Improving the selectivity of (1-Benzylpiperazin-2-yl)methanol hydrochloride derivatives

Current Status: Online Operator: Senior Application Scientist Ticket ID: SEL-OPT-2026-BPZ Subject: Improving Selectivity & Synthetic Integrity of (1-Benzylpiperazin-2-yl)methanol Scaffolds[1] Introduction: The "Privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SEL-OPT-2026-BPZ Subject: Improving Selectivity & Synthetic Integrity of (1-Benzylpiperazin-2-yl)methanol Scaffolds[1]

Introduction: The "Privileged" Problem

(1-Benzylpiperazin-2-yl)methanol (CAS 1588441-10-4) is a "privileged scaffold"—a molecular framework capable of binding to multiple diverse biological targets, including Sigma receptors (


), Dopamine receptors (

), and Bcl-2 family proteins. While this versatility makes it an excellent starting point for drug discovery, it creates a significant selectivity challenge .[1]

This guide addresses the two primary bottlenecks in developing selective derivatives:

  • Synthetic Fidelity: Ensuring the scaffold is constructed with precise regiochemistry and enantiomeric purity.[1]

  • Structural Tuning: Modifying the core to discriminate between structurally similar targets (e.g.,

    
     vs. 
    
    
    
    or Bcl-2 vs. Bcl-xL).[1]
Module 1: Synthetic Troubleshooting (The Foundation)

Q1: I am observing significant regioisomeric impurities (N1- vs. N4-alkylation) during the synthesis of my core scaffold. How do I fix this?

Diagnosis: The piperazine ring contains two nucleophilic nitrogens.[1] The N1 nitrogen (proximal to the hydroxymethyl group) is sterically distinct from the N4 nitrogen.[1] Direct alkylation of the free amine often leads to mixtures of N1-benzyl, N4-benzyl, and N1,N4-dibenzyl products due to similar pKa values.

Solution: The Orthogonal Protection Protocol Do not rely on stoichiometric control.[1] You must use a stepwise protection strategy starting from Piperazine-2-carboxylic acid .[1][2]

Protocol:

  • Selective Protection: Treat piperazine-2-carboxylic acid with

    
     to form a chelate complex, masking the N1 and carboxylate.[1]
    
  • N4-Protection: React the free N4 with a protecting group (e.g., Cbz or Boc).[1]

  • Decomplexation: Remove copper with

    
     or EDTA.[1]
    
  • N1-Functionalization: Introduce the benzyl group at N1 via reductive amination (Benzaldehyde +

    
    ) or alkylation (Benzyl bromide + 
    
    
    
    ).[1]
  • Reduction: Reduce the C2-carboxylic acid to the methanol group using

    
     or 
    
    
    
    .[1]

Note: Reducing the acid after N1-benzylation prevents over-reduction or side reactions involving the free alcohol.

Q2: My biological assay data is inconsistent, and I suspect racemization. At which step is the chiral center at C2 vulnerable?

Diagnosis: The C2 chiral center (alpha to the nitrogen) is susceptible to racemization under two specific conditions:

  • Strong Basic Conditions: Using bases like NaH or LDA can deprotonate the alpha-proton, leading to racemization.[1]

  • Oxidation/Reduction Cycles: If you oxidize the alcohol to an aldehyde for further derivatization, the alpha-proton becomes highly acidic.[1]

Troubleshooting Checklist:

  • Avoid: High temperature reflux in strong base (e.g.,

    
    ).[1]
    
  • Verify: Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

  • Alternative: If synthesizing from Serine (a common route), ensure the cyclization step (Mitsunobu or amide coupling) does not proceed via an aziridine intermediate, which can open non-selectively.

Module 2: Selectivity Engineering (SAR & Design)

Q3: My derivative hits the Sigma-1 (


) receptor with high affinity (

) but lacks selectivity against Sigma-2 (

). How do I tune this?

Mechanism: The Sigma-1 receptor possesses a distinct "bulk tolerance" region that Sigma-2 lacks.[1] The (1-Benzylpiperazin-2-yl)methanol scaffold binds via the basic nitrogen (electrostatic interaction with Asp126) and the benzyl group (hydrophobic pocket).[1]

Optimization Strategy:

  • N4-Extension: Sigma-1 accommodates longer, bulkier chains at N4.[1]

    • Action: Append a phenylbutyl or phenylethyl spacer at N4.[1]

    • Rationale: This exploits the secondary hydrophobic binding pocket unique to

      
      .[1]
      
  • Benzyl Electronics:

    • Action: Introduce electron-withdrawing groups (EWGs) like

      
       or 
      
      
      
      on the N1-benzyl ring.[1]
    • Rationale: This lowers the pKa of the N1 nitrogen slightly and alters the electrostatic potential map, often disfavoring

      
       binding.
      

Q4: I need to improve selectivity for Mcl-1 over Bcl-2. The scaffold binds both.

Mechanism: As established in recent Bcl-2 family research, the hydrophobic groove of Mcl-1 is more rigid than that of Bcl-2.[1]

Optimization Strategy:

  • Rigidification:

    • Action: Methylate the piperazine ring carbons (e.g., 3,5-dimethyl substitution).

    • Rationale: This locks the piperazine into a specific chair conformation, reducing the entropic penalty of binding to the rigid Mcl-1 pocket while clashing with the more flexible Bcl-2 interface.[1]

  • Hydroxyl Modification:

    • Action: Convert the C2-methanol to a bulky ester or ether.[1]

    • Rationale: The Mcl-1 pocket has specific steric constraints near the binding interface that can be exploited to sterically exclude the molecule from Bcl-2.[1]

Module 3: Visual Workflows
Figure 1: Synthetic Optimization Workflow

This diagram illustrates the orthogonal protection strategy required to ensure regioselectivity (N1 vs N4) and preserve chirality.

SyntheticWorkflow Start Piperazine-2-carboxylic Acid (Chiral Starting Material) Step1 Cu(II) Complexation (Masks N1 & COOH) Start->Step1 CuSO4 Step2 N4-Protection (Cbz/Boc) Step1->Step2 Cbz-Cl Step3 Decomplexation (Release N1) Step2->Step3 H2S/EDTA Step4 N1-Benzylation (Reductive Amination) Step3->Step4 PhCHO, NaBH(OAc)3 Step5 C2-Reduction (COOH -> CH2OH) Step4->Step5 LiAlH4 Final (1-Benzylpiperazin-2-yl)methanol (Pure Regio/Enantiomer) Step5->Final Deprotection (if needed)

Caption: Stepwise synthesis ensuring N1-regioselectivity and preservation of the C2 chiral center.

Figure 2: Selectivity Decision Tree

Use this logic flow to troubleshoot off-target binding based on your current assay results.

SelectivityLogic Problem Selectivity Issue Detected Check1 Target: Sigma-1 vs Sigma-2? Problem->Check1 Check2 Target: Bcl-2 Family? Problem->Check2 Sol1 Strategy: N4-Extension (Add Phenylbutyl chain) Check1->Sol1 Increase Sigma-1 Affinity Sol2 Strategy: Benzyl Electronics (Add p-F, p-CF3) Check1->Sol2 Decrease Sigma-2 Affinity Sol3 Strategy: Rigidification (Methylate Ring C3/C5) Check2->Sol3 Improve Mcl-1 Selectivity Sol4 Strategy: Hydroxyl Derivatization (Steric Bulk at C2) Check2->Sol4 Reduce Bcl-2 Binding

Caption: Decision matrix for tuning the scaffold based on specific off-target liabilities.

Module 4: Quantitative Data & Reference Values

Table 1: Impact of Structural Modifications on Selectivity Profiles

Modification SiteChemical ChangeEffect on Sigma Receptors (

)
Effect on Bcl-2 Family
N1-Benzyl Electron-Withdrawing (

)
Decreases

affinity; Increases

selectivity ratio.[1]
Increases metabolic stability; alters lipophilicity (LogP).[1]
N4-Nitrogen Bulk Increase (e.g., Phenylethyl)Drastically increases

affinity
(

often < 5 nM).[1]
May introduce steric clash in smaller Bcl-2 pockets.[1]
C2-Methanol Etherification (O-Methyl)Reduces H-bond donor capacity; increases BBB permeability.[1]Can improve selectivity for Mcl-1 by filling hydrophobic sub-pockets.[1]
Piperazine Ring 3,5-DimethylationReduces conformational entropy; locks chair form.[1]Enhances specificity by discriminating rigid vs. flexible binding pockets.[1]
References
  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.[1] Bioorganic & Medicinal Chemistry, 12(12), 3299–3311.[1]

  • Wang, J. L., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1.[3] ChemMedChem, 8(10).[1]

  • BldPharm. (1-Benzylpiperazin-2-yl)methanol hydrochloride Product Data.

  • Organic Syntheses. Synthesis of 1-Benzylpiperazine (General Method). Organic Syntheses, Coll.[1][4] Vol. 5, p.88.

  • BenchChem. Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (Note: Generalized reference for piperazine methanol protocols).

Sources

Optimization

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Piperazine Compounds

Last Updated: February 3, 2026 Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked quest...

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 3, 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges of enhancing the blood-brain barrier (BBB) penetration of piperazine-containing compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, but its inherent physicochemical properties can often hinder effective central nervous system (CNS) delivery.[1][2] This resource is designed to provide not only procedural guidance but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Understanding the Challenge: The Blood-Brain Barrier and Piperazine Compounds

The BBB is a highly selective, dynamic interface that protects the brain from harmful substances while allowing the passage of essential nutrients.[3] This selectivity, however, poses a significant hurdle for the delivery of most therapeutics to the CNS.[3][4] For a small molecule to passively diffuse across the BBB, it generally needs to have a low molecular weight (typically under 400-500 Da), be sufficiently lipophilic, and have a limited number of hydrogen bond donors and acceptors.[4][5]

Piperazine compounds, while versatile, often present challenges in meeting these criteria. The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the compound's polarity and hydrogen bonding capacity, which can negatively impact passive diffusion across the lipophilic BBB.[5][6] Furthermore, many piperazine derivatives can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the brain endothelial cells, further reducing their CNS concentration.[7][8][9]

Key Physicochemical Properties Influencing BBB Penetration
PropertyFavorable for BBB PenetrationUnfavorable for BBB Penetration
Molecular Weight (MW) ≤ 450 g/mol [10]> 500 g/mol
Lipophilicity (LogP) 1.5 - 2.5Too low or too high
Polar Surface Area (PSA) < 90 Ų[11]> 120 Ų
Hydrogen Bond Donors ≤ 3> 3
Hydrogen Bond Acceptors ≤ 7> 7
pKa Basic pKa (7.5 - 10.5)Highly basic or acidic

Troubleshooting & FAQs

This section addresses common issues encountered during the development and testing of piperazine compounds for CNS applications.

Issue 1: My piperazine compound shows good in vitro activity but no in vivo efficacy in a CNS model.
  • Question: What are the likely reasons for this discrepancy, and how can I investigate it?

  • Answer: This is a classic drug development challenge often pointing to poor BBB penetration. Here’s a systematic approach to troubleshoot:

    • Assess Physicochemical Properties: First, evaluate your compound's properties against the ideal ranges for CNS drugs (see table above). The piperazine moiety itself can increase the polar surface area and hydrogen bonding capacity.

    • In Silico Modeling: Utilize computational tools to predict BBB permeability. While not a substitute for experimental data, these models can provide early flags for potential issues.

    • In Vitro BBB Models: These are essential for experimentally determining permeability.

      • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This is a high-throughput, non-cell-based assay that measures passive diffusion. It's a good first step to assess the intrinsic permeability of your compound.[12][13][14] A low permeability value here strongly suggests that passive diffusion is a major hurdle.

      • Cell-Based Assays (Caco-2, MDCK-MDR1): These assays use cell monolayers to model the BBB and can assess both passive permeability and the involvement of active transporters.[12][15] Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are particularly useful for identifying if your compound is a substrate for P-gp.[11]

    • Investigate Efflux: If your compound has good lipophilicity but still shows low permeability in cell-based assays, it is likely an efflux transporter substrate. An efflux ratio (ER) greater than 2 in a bidirectional Caco-2 or MDCK-MDR1 assay is a strong indicator of active efflux.[16]

    • Determine Brain and Plasma Concentrations: If in vitro data suggest moderate to good permeability, the next step is to measure the compound's concentration in the brain and plasma of an animal model. A low brain-to-plasma ratio confirms poor BBB penetration in vivo.[11]

Issue 2: My PAMPA-BBB results show high permeability, but my cell-based assays (Caco-2/MDCK) show low permeability.
  • Question: Why is there a discrepancy between my PAMPA and cell-based assay results?

  • Answer: This is a strong indication that your piperazine compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[7][8]

    • Explanation: The PAMPA model only assesses passive diffusion across an artificial lipid membrane.[14] It lacks the protein transporters present in living cells. Cell-based models, like Caco-2 and MDCK-MDR1, express efflux transporters that can actively pump your compound out of the cells, resulting in a lower apparent permeability.[13][15]

    • Next Steps:

      • Confirm with an Efflux Inhibitor: Repeat the cell-based assay in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar). A significant increase in permeability in the presence of the inhibitor confirms that your compound is a P-gp substrate.

      • Structural Modifications: Consider structural modifications to your piperazine compound to reduce its affinity for P-gp. This could involve masking hydrogen bond donors or altering the overall shape and charge distribution of the molecule.

Issue 3: My piperazine compound is a known P-gp substrate. What are my options?
  • Question: Are there strategies to overcome P-gp-mediated efflux?

  • Answer: Yes, several strategies can be employed:

    • Prodrug Approach: A prodrug is an inactive derivative of your compound that is converted to the active form in vivo.[17][18] The prodrug can be designed to have increased lipophilicity or to not be a substrate for P-gp.[19][20][21] Once across the BBB, the prodrug is cleaved to release the active piperazine compound.

    • Co-administration with a P-gp Inhibitor: Administering your compound along with a P-gp inhibitor can increase its brain concentration.[19] However, this approach can lead to drug-drug interactions and may not be suitable for chronic dosing.

    • Nanoparticle-Based Delivery: Encapsulating your piperazine compound in nanoparticles can help it bypass efflux transporters.[18][22] The nanoparticles can be surface-modified with ligands that target receptors on the BBB for enhanced uptake via receptor-mediated transcytosis.[23][24][25][26][27]

    • Structural Modification: This is often the most challenging but potentially most effective long-term solution. Medicinal chemists can attempt to modify the structure of the piperazine compound to reduce its recognition by P-gp.[28]

Issue 4: I am considering a prodrug strategy. What are the key considerations?
  • Question: What makes a successful CNS prodrug?

  • Answer: A successful CNS prodrug strategy requires a delicate balance of properties:

    • BBB Permeability: The prodrug itself must be able to efficiently cross the BBB. This often means increasing its lipophilicity.

    • Stability in Circulation: The prodrug must be stable enough in the bloodstream to reach the BBB before being prematurely converted to the active drug.

    • Efficient Conversion in the Brain: Once across the BBB, the prodrug must be efficiently and selectively converted back to the active parent drug.

    • Low Affinity for Efflux Transporters: The prodrug should not be a substrate for P-gp or other efflux transporters.

Issue 5: How do I choose the right in vivo model to assess BBB penetration?
  • Question: What are the common in vivo techniques, and what are their pros and cons?

  • Answer: Several in vivo methods can be used to quantify BBB penetration, each with its own advantages and disadvantages.[29][30][31]

MethodDescriptionProsCons
Brain/Plasma Ratio Measures the total concentration of the drug in the brain and plasma at a specific time point.[29]Simple and widely used.Provides a measure of the extent, but not the rate, of brain penetration. Does not account for drug remaining in the brain vasculature.[29]
In Situ Brain Perfusion The brain is perfused with a solution containing the drug, allowing for the direct measurement of uptake into the brain.[29]Allows for precise control of the drug concentration and minimizes peripheral metabolism.[29]Technically demanding and invasive.
Intravenous Injection with Brain Uptake Index (BUI) A radiolabeled version of the drug is injected intravenously, and the amount of radioactivity in the brain is measured shortly after.[29][32]Provides a rapid assessment of the initial rate of brain uptake.Can only be used for compounds that are moderately to well-permeable.[32]
Microdialysis A small probe is implanted in the brain to sample the extracellular fluid and measure the concentration of the unbound, pharmacologically active drug.[29]Provides a time-course of the unbound drug concentration in the brain, which is the most relevant measure for CNS drug efficacy.[29]Technically challenging, invasive, and may not be suitable for highly lipophilic compounds.[29]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol provides a general outline for performing a PAMPA-BBB assay.

Objective: To assess the passive permeability of a piperazine compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (donor plates)

  • 96-well acceptor plates

  • Brain lipid solution (e.g., porcine brain lipid in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • Plate reader (UV-Vis or fluorescence) or LC-MS/MS

Procedure:

  • Prepare Acceptor Plate: Add PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully apply the brain lipid solution to the filter of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the test and control compounds in PBS to a final concentration.

  • Start the Assay: Add the donor solutions to the wells of the coated filter plate. Place the filter plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).

  • Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using the following equation:

    Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the filter

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Data Interpretation:

  • High Permeability: Pe > 4.0 x 10⁻⁶ cm/s

  • Medium Permeability: Pe = 2.0 - 4.0 x 10⁻⁶ cm/s

  • Low Permeability: Pe < 2.0 x 10⁻⁶ cm/s

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol outlines a bidirectional permeability assay using Caco-2 cells to assess both passive permeability and active transport.

Objective: To determine if a piperazine compound is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Apical to Basolateral (A-B) Permeability:

    • Add the test compound to the apical (upper) chamber.

    • At various time points, take samples from the basolateral (lower) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the test compound to the basolateral chamber.

    • At various time points, take samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt = Rate of permeation

    • A = Surface area of the membrane

    • C₀ = Initial concentration in the donor chamber

  • Calculate Efflux Ratio (ER):

    ER = Papp (B-A) / Papp (A-B)

Data Interpretation:

  • ER > 2: The compound is likely a substrate for an efflux transporter.

  • ER ≈ 1: The compound is likely not a substrate for an efflux transporter.

Visualizing Experimental Workflows

Decision Tree for Investigating Poor CNS Efficacy

G start Poor in vivo CNS Efficacy physchem Assess Physicochemical Properties (MW, LogP, PSA) start->physchem insilico In Silico BBB Prediction start->insilico invitro In Vitro BBB Assays physchem->invitro insilico->invitro pampa PAMPA-BBB invitro->pampa cell_based Caco-2 / MDCK-MDR1 invitro->cell_based conclusion1 Low Passive Permeability pampa->conclusion1 Low Pe efflux Calculate Efflux Ratio (ER) cell_based->efflux invivo In Vivo Brain/Plasma Ratio or Microdialysis efflux->invivo ER ~ 1 conclusion2 Efflux Substrate efflux->conclusion2 ER > 2 invivo->conclusion1 Low B/P Ratio conclusion3 Good BBB Penetration (Investigate other mechanisms) invivo->conclusion3 High B/P Ratio

Caption: A flowchart for troubleshooting poor in vivo CNS efficacy.

Strategies to Overcome P-gp Efflux

G cluster_strategies Enhancement Strategies start Piperazine Compound is a P-gp Substrate prodrug Prodrug Approach - Increase lipophilicity - Mask P-gp recognition site start->prodrug nanoparticle Nanoparticle Delivery - Encapsulation to bypass P-gp - Surface functionalization for RMT start->nanoparticle inhibitor Co-administration with P-gp Inhibitor - Temporarily blocks efflux - Potential for DDIs start->inhibitor modification Structural Modification - Alter scaffold to reduce affinity - Often requires significant medicinal chemistry effort start->modification

Caption: Strategies to enhance BBB penetration of P-gp substrates.

References

  • Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. [Link]

  • Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier. [Link]

  • Strategies to assess blood-brain barrier penetration. [Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. [Link]

  • Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. [Link]

  • “We Have Solved the Issue of Crossing the BBB”: What's Next for Neurotherapeutics?. [Link]

  • Prodrug strategy for enhanced therapy of central nervous system disease. [Link]

  • Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. [Link]

  • Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. [Link]

  • Brain drug delivery and meningeal permeability. [Link]

  • Evaluation of in vitro brain penetration: optimized PAMPA and MDCKII-MDR1 assay comparison. [Link]

  • Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. [Link]

  • Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. [Link]

  • Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. [Link]

  • Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. [Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. [Link]

  • In Vivo Methods to Study Uptake of Nanoparticles into the Brain. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Lipophilicity and Other Parameters Affecting Brain Penetration. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. [Link]

  • Prodrug Approaches for CNS Delivery. [Link]

  • Predicting Caco-2/MDCK Intrinsic Membrane Permeability from HDM-PAMPA-Derived Hexadecane/Water Partition Coefficients. [Link]

  • Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria. [Link]

  • IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. [Link]

  • Nanoparticle Strategies for Treating CNS Disorders: A Comprehensive Review of Drug Delivery and Theranostic Applications. [Link]

  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. [Link]

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier. [Link]

  • METHODS TO STUDY DRUG UPTAKE AT THE BLOOD-BRAIN BARRIER FOLLOWING EXPERIMENTAL ISCHEMIC STROKE: IN VITRO AND IN VIVO APPROACHES. [Link]

  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. [Link]

  • Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. [Link]

  • Nanotechnology-based drug delivery for the treatment of CNS disorders. [Link]

  • Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. [Link]

  • in vivo methods to study uptake of nanoparticles into the brain. [Link]

  • Strategies for Enhanced Drug Delivery to the Central Nervous System. [Link]

  • Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. [Link]

  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration. [Link]

  • Nanoparticles used for drug delivery in CNS(adopted from Modiet al 23 ). [Link]

  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. [Link]

  • Targeting Brain Drug Delivery with Macromolecules Through Receptor-Mediated Transcytosis. [Link]

  • Delivering drugs to the brain with nanoparticles. [Link]

  • Nanomedicine. [Link]

Sources

Reference Data & Comparative Studies

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Purity analysis of synthetic (1-Benzylpiperazin-2-yl)methanol hydrochloride

A Comparative Guide to the Purity Analysis of (1-Benzylpiperazin-2-yl)methanol Hydrochloride In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Purity Analysis of (1-Benzylpiperazin-2-yl)methanol Hydrochloride

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. For novel intermediates like (1-Benzylpiperazin-2-yl)methanol hydrochloride, a rigorous and multi-faceted approach to purity analysis is paramount. This guide provides an in-depth comparison of orthogonal analytical techniques, offering not just protocols, but the strategic rationale essential for robust purity assessment.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. A comprehensive purity analysis ensures that observed biological activity or chemical reactivity is attributable to the compound of interest and not to potentially confounding impurities. Such impurities can arise from starting materials, byproducts of the synthesis, or degradation[2].

The Imperative of an Orthogonal Approach

No single analytical method can provide a complete picture of a compound's purity. Each technique operates on different physicochemical principles, and thus possesses inherent biases. An orthogonal approach, which employs multiple methods that measure the same attribute via different principles, is crucial for independent confirmation and a more accurate assessment[3][4]. By combining techniques, we mitigate the risk of co-eluting impurities or overlooking non-chromophoric, non-volatile, or inorganic contaminants.

This guide will compare the following core techniques for the comprehensive purity analysis of (1-Benzylpiperazin-2-yl)methanol hydrochloride:

  • High-Performance Liquid Chromatography (HPLC): For the detection and quantification of organic, non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): For absolute purity determination without a specific reference standard of the analyte.

  • Elemental Analysis (CHN): For verifying the elemental composition and the integrity of the hydrochloride salt.

  • Karl Fischer Titration: For the precise quantification of water content.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in the pharmaceutical industry, separating components based on their differential partitioning between a stationary and a mobile phase[5]. For polar, non-volatile compounds like our target molecule, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Experimental Choices: The selection of a C18 column is the most common starting point for piperazine-like compounds due to its versatility[5]. The mobile phase, a mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol), is optimized to achieve retention and separation. An acidic pH is chosen to ensure the tertiary amines in the piperazine ring are protonated, leading to sharper peaks and better chromatographic performance. UV detection is suitable due to the presence of the benzyl chromophore.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of (1-Benzylpiperazin-2-yl)methanol hydrochloride and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.

Data Interpretation: Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram. The presence of other peaks indicates potential impurities. Method validation according to ICH Q2(R1) guidelines is essential to ensure the method is accurate, precise, linear, and specific for its intended purpose[1][6][7][8][9].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents from the synthesis or volatile synthetic byproducts that may not be visible by HPLC[10][11].

Causality of Experimental Choices: As a hydrochloride salt, the target compound is non-volatile. Therefore, the analysis is typically performed on the free base. A simple liquid-liquid extraction with a base (e.g., NaOH) will neutralize the salt and extract the free base into an organic solvent. The mass spectrometer provides structural information, allowing for the tentative identification of unknown impurity peaks based on their fragmentation patterns.

Experimental Protocol: GC-MS
  • Sample Preparation (Derivatization to Free Base):

    • Dissolve ~5 mg of the hydrochloride salt in 2 mL of deionized water.

    • Add 1M Sodium Hydroxide (NaOH) dropwise until the pH is ~10-11.

    • Extract with 2 mL of Dichloromethane (DCM) three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent and reconstitute in 1 mL of DCM for injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

Data Interpretation: The total ion chromatogram (TIC) is used to assess purity by area percent. The mass spectrum of each peak is compared against spectral libraries (e.g., NIST) for identification. This method is excellent for detecting impurities from starting materials, such as unreacted benzylpiperazine, or byproducts from the synthesis[12].

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative Proton NMR (qNMR) is a primary analytical method that can determine the purity of a substance without needing a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei (protons) giving rise to that signal[13][14]. By comparing the integral of a signal from the analyte to the integral of a signal from an internal standard of known purity and concentration, the absolute purity of the analyte can be calculated[15][16].

Causality of Experimental Choices: An internal standard is chosen that has a simple spectrum (ideally a single sharp peak) and whose signals do not overlap with any signals from the analyte[15]. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent (e.g., DMSO-d₆) is used, which is transparent in the ¹H NMR spectrum. Critical acquisition parameters, such as a long relaxation delay (D1), are essential to ensure all protons have fully relaxed between scans, which is a prerequisite for accurate quantification.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh ~15 mg of (1-Benzylpiperazin-2-yl)methanol hydrochloride into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid) into the same NMR tube.

    • Record the exact masses of both the analyte and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Key Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 5 x T₁ (where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton of interest; typically 30-60 seconds is sufficient for many organic molecules).

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

Data Interpretation & Calculation: The purity is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: mass

  • P: Purity of the standard

Elemental Analysis & Ion Chromatography

Elemental analysis (typically for Carbon, Hydrogen, and Nitrogen - CHN) provides a fundamental check on the empirical formula of the compound. For a hydrochloride salt, determining the chloride content is also crucial to confirm the correct salt stoichiometry. This can be achieved by titration or, more modernly, by Ion Chromatography.

Causality of Experimental Choices: CHN analysis by combustion is a robust, standardized method. The experimentally determined percentages of C, H, and N are compared to the theoretical values calculated from the empirical formula (C₁₂H₁₉ClN₂O). A deviation of >0.4% often indicates the presence of impurities or an incorrect structural assignment. Ion chromatography is a highly sensitive and specific method for quantifying anions like chloride after dissolving the sample in water.

Experimental Protocol: Chloride Content by Titration
  • Sample Preparation: Accurately weigh ~100 mg of the sample and dissolve in 50 mL of deionized water, adding a few drops of dilute nitric acid.

  • Titration: Add an excess of a standardized 0.1 M silver nitrate (AgNO₃) solution to precipitate silver chloride (AgCl)[17].

  • Back-Titration: Titrate the excess silver nitrate with a standardized 0.1 M potassium thiocyanate (KSCN) solution using ferric ammonium sulfate as an indicator.

  • Calculation: The amount of chloride is determined by the amount of silver nitrate consumed.

Data Interpretation: The experimental percentages should align closely with the theoretical values for C₁₂H₁₉ClN₂O (C: 59.37%, H: 7.89%, N: 11.54%, Cl: 14.60%). Discrepancies can point to inorganic impurities, residual solvents, or incorrect salt formation.

Karl Fischer Titration for Water Content

Water is a common impurity in pharmaceutical substances and can affect stability, reactivity, and accurate weighing[18][19]. Karl Fischer (KF) titration is the gold standard for water determination due to its high accuracy, precision, and specificity for water[20][21].

Causality of Experimental Choices: For crystalline solids with expected water content above 0.1%, volumetric KF titration is suitable[22]. For lower water content (<1000 ppm), the more sensitive coulometric method is preferred[22]. The choice of solvent (e.g., methanol) is critical to ensure the sample dissolves completely without interfering with the KF reaction.

Experimental Protocol: Volumetric Karl Fischer
  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: A one-component or two-component KF reagent.

  • Standardization: Titrate a known amount of water (using a certified water standard or sodium tartrate dihydrate) to determine the titer of the KF reagent.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the sample directly into the titration vessel containing the KF solvent (e.g., anhydrous methanol).

    • Titrate with the standardized KF reagent to the electrometric endpoint.

  • Calculation: The water content is calculated based on the volume of titrant consumed, the sample mass, and the reagent titer.

Comparative Summary and Integrated Workflow

The strength of this multi-faceted approach lies in its ability to provide a holistic and self-validating purity profile. Each technique acts as a check on the others, building confidence in the final purity assessment.

Table 1: Comparison of Purity Analysis Techniques
TechniquePrincipleDetects/MeasuresStrengthsLimitations
RP-HPLC Differential PartitioningOrganic, non-volatile impuritiesHigh resolution, quantitative, robustMay miss volatile/inorganic impurities; requires chromophore
GC-MS Volatility & MassVolatile & semi-volatile impuritiesHigh sensitivity, structural identificationNot suitable for non-volatile salts; requires derivatization
qNMR Nuclear ResonanceAbsolute molar concentrationPrimary method, no analyte standard neededLower sensitivity than chromatography, requires pure internal standard
Elemental Analysis Combustion/TitrationElemental composition, salt formConfirms empirical formula & stoichiometryNot sensitive to trace organic impurities
Karl Fischer Stoichiometric TitrationWater contentHighly specific and accurate for waterOnly measures water content
Integrated Purity Assessment

A final purity value is typically assigned based on the "mass balance" approach, where the result from a primary assay (like HPLC or qNMR) is corrected for the content of water, residual solvents, and inorganic impurities.

Purity = (100% - % Water - % Residual Solvents - % Inorganic Impurities) * (% Assay / 100)

Visualizing the Analytical Workflow

A logical workflow ensures that analyses are performed efficiently and that results from one technique can inform the next.

PurityWorkflow cluster_0 Initial Characterization cluster_1 Impurity Profiling (Orthogonal Separation) cluster_2 Absolute & Stoichiometric Purity cluster_3 Final Purity Calculation start Test Article Received: (1-Benzylpiperazin-2-yl)methanol hydrochloride nmr_id ¹H & ¹³C NMR (Structure Confirmation) start->nmr_id Identity Check hplc RP-HPLC-UV (Non-volatile Impurities) nmr_id->hplc gcms GC-MS (Volatile Impurities, Residual Solvents) nmr_id->gcms qnmr qNMR (Absolute Purity Assay) nmr_id->qnmr elemental Elemental Analysis (CHN) (Empirical Formula) nmr_id->elemental kf Karl Fischer Titration (Water Content) nmr_id->kf mass_balance Mass Balance Calculation (Final Purity Assignment) hplc->mass_balance Assay/Purity % gcms->mass_balance Solvent % qnmr->mass_balance Absolute Assay % elemental->mass_balance Inorganic Impurity Data kf->mass_balance Water % ion_chrom Ion Chromatography (Chloride Content) ion_chrom->elemental coa Certificate of Analysis (CoA) mass_balance->coa

Caption: Integrated workflow for comprehensive purity analysis.

References

  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Holler, J. et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444–450. Available at: [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834–851. Available at: [Link]

  • Al-Sayah, M. A., et al. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of Peptide Science, 10(9), 559-570. Available at: [Link]

  • Chan, W. Y., et al. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Forensic Sciences. Available at: [Link]

  • Pavlíková, R., et al. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 7(31), 27365–27374. Available at: [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • Smith, S., et al. (2015). Application of ¹H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. World Journal of Chemical Education, 3(2), 46-50. Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ResearchGate. Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances. Available at: [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy Guide. Available at: [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pauli, G. F. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Wu, Y., et al. (2011). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available at: [Link]

  • U.S. Department of Agriculture (USDA). Determination of Salt. Food Safety and Inspection Service. Available at: [Link]

  • Scharlab. Karl Fischer water content titration. Available at: [Link]

  • Fluid Imaging Technologies. What is a Particle Analysis "Orthogonal Method"?. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

Sources

Comparative

Comparative Technical Guide: (1-Benzylpiperazin-2-yl)methanol HCl vs. 1-Benzylpiperazine (BZP)

[1] Executive Summary This guide provides a rigorous technical comparison between 1-Benzylpiperazine (BZP) —a controlled CNS stimulant—and its structural analog, (1-Benzylpiperazin-2-yl)methanol hydrochloride (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a rigorous technical comparison between 1-Benzylpiperazine (BZP) —a controlled CNS stimulant—and its structural analog, (1-Benzylpiperazin-2-yl)methanol hydrochloride (hereafter referred to as 1-BP2M ).[1]

While BZP is characterized by its lipophilic profile and potent monoamine release capabilities, 1-BP2M incorporates a hydroxymethyl moiety at the C2 position. This structural modification fundamentally alters the molecule's physicochemical properties, shifting it from a terminal psychoactive agent to a versatile chiral building block and sigma-receptor ligand . This guide details the critical analytical, synthetic, and pharmacological divergences required for precise differentiation and application.

Part 1: Chemical & Physical Profile[2][3]

The primary differentiator lies in the C2-hydroxymethyl group of 1-BP2M. This moiety introduces chirality and polarity, significantly affecting solubility and blood-brain barrier (BBB) permeability compared to the achiral, lipophilic BZP.[1]

Table 1: Physicochemical Comparison
Feature1-Benzylpiperazine (BZP)(1-Benzylpiperazin-2-yl)methanol HCl
CAS Number 2759-28-6 (Dihydrochloride)261178-24-9 (Free base generic ref)
Molecular Formula C₁₁H₁₆N₂C₁₂H₁₈N₂O[1] · xHCl
Molecular Weight 176.26 g/mol (Free base)206.28 g/mol (Free base)
Chirality AchiralChiral (C2 center; typically R or S)
LogP (Predicted) ~2.6 (Lipophilic)~1.1 (Moderately Polar)
Solubility (Water) Moderate (High as HCl salt)High (Hydrophilic handle)
Primary Utility CNS Stimulant / Recreational DrugSynthetic Intermediate / Sigma Ligand
Regulatory Status Controlled (Schedule I in USA)Generally Unscheduled (Research Chemical)

Part 2: Pharmacological & Mechanistic Divergence[1]

BZP: The Monoamine Releaser

BZP functions primarily as a mimetic of methamphetamine but with lower potency. It acts by reversing the dopamine (DAT) and norepinephrine (NET) transporters, causing an efflux of monoamines into the synaptic cleft.[1] Its lack of steric bulk allows it to penetrate the BBB rapidly.

1-BP2M: The Functionalized Scaffold

The addition of the -CH₂OH group at position 2 creates two critical effects:

  • Steric & Polar Hindrance: The hydroxymethyl group reduces the molecule's affinity for DAT/NET transporters compared to BZP, likely diminishing psychostimulant effects.[1]

  • Sigma Receptor Affinity: Research into 2-substituted piperazines indicates that this substitution pattern shifts affinity toward Sigma-1 (

    
    ) receptors . These receptors are targets for neuroprotection and cognitive modulation, distinct from the psychostimulant pathways of BZP.[1]
    
Diagram 1: Mechanistic & Synthetic Divergence

This diagram illustrates how the structural modification leads to distinct biological and chemical pathways.

G Precursor Piperazine Core BZP 1-Benzylpiperazine (BZP) Precursor->BZP N-Benzylation BP2M (1-Benzylpiperazin-2-yl)methanol (1-BP2M) Precursor->BP2M C2-Formylation + Reduction OR Serine Cyclization Effect_BZP Mech: DAT/NET Reversal Outcome: Psychostimulation BZP->Effect_BZP High BBB Penetration Effect_BP2M Mech: Sigma Ligand / Intermediate Outcome: Neuromodulation / Synthesis BP2M->Effect_BP2M Polar Handle (-CH2OH)

Caption: Structural divergence showing BZP's stimulant pathway vs. 1-BP2M's role as a functionalized intermediate.[1]

Part 3: Analytical Differentiation (Forensic Protocol)[1]

Distinguishing these compounds is critical in forensic settings where BZP is illegal, but 1-BP2M may be a legal intermediate.[1]

Experimental Protocol A: GC-MS Differentiation

Objective: To separate and identify BZP and 1-BP2M using Gas Chromatography-Mass Spectrometry, utilizing the hydroxyl group of 1-BP2M for derivatization.

Reagents:

  • Sample (1 mg/mL in Methanol)

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS[1]

  • Ethyl Acetate (anhydrous)[1]

Workflow:

  • Preparation: Dissolve 1 mg of the target substance in 1 mL of anhydrous Ethyl Acetate.

  • Derivatization (Crucial Step):

    • Add 50 µL of BSTFA (+1% TMCS) to 100 µL of the sample solution.

    • Incubate at 70°C for 30 minutes.

    • Rationale: BZP has secondary amines but reacts slower or forms unstable TMS derivatives compared to the rapid silylation of the primary alcohol in 1-BP2M. The -CH₂OH of 1-BP2M will form a stable trimethylsilyl ether.

  • GC-MS Injection: Inject 1 µL into a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

Data Interpretation:

CompoundDerivatization ResultKey MS Fragments (m/z)
BZP Underivatized (mostly) or N-TMS91 (Tropylium, Base), 134, 176 (M+)
1-BP2M O-TMS Derivative 91 (Tropylium), 103 (CH₂-O-TMS, characteristic), 278 (M+ of TMS deriv)

Note: The presence of the m/z 103 ion is the definitive marker for the hydroxymethyl side chain, confirming 1-BP2M.[1]

Part 4: Synthetic Utility & Protocols

Unlike BZP, which is a "dead-end" molecule chemically, 1-BP2M is a "functional handle."[1] The following protocol demonstrates its synthesis from a chiral precursor, ensuring high enantiomeric purity—a requirement for modern drug development.

Experimental Protocol B: Synthesis of 1-BP2M (Reductive Route)

Objective: Synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol from (S)-1-Benzylpiperazine-2-carboxylic acid.

Safety: Lithium Aluminum Hydride (LAH) is pyrophoric.[1] Perform under Argon.

Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Precursor Dissolution: Suspend (S)-1-Benzylpiperazine-2-carboxylic acid (10 mmol) in dry THF (50 mL).

  • Reduction:

    • Cool the solution to 0°C.

    • Slowly add LAH (2.5 equivalents, 25 mmol) portion-wise. Causality: Excess LAH ensures full reduction of the carboxylic acid to the primary alcohol.[1]

    • Allow to warm to room temperature, then reflux for 12 hours.

  • Quenching (Fieser Method):

    • Cool to 0°C.

    • Add water (n mL), 15% NaOH (n mL), then water (3n mL) sequentially, where n = grams of LAH used.

    • Trustworthiness Check:[1] This specific quenching sequence creates a granular precipitate of aluminum salts, allowing for easy filtration, unlike the gelatinous mess of acid quenching.[1]

  • Isolation: Filter the salts, dry the filtrate over MgSO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the resulting oil in diethyl ether and bubble dry HCl gas to precipitate the (1-Benzylpiperazin-2-yl)methanol hydrochloride salt.

Diagram 2: Analytical & Synthetic Workflow

This diagram outlines the decision logic for identifying or utilizing these compounds.

Workflow Start Unknown Sample / Target Test_Solubility Solubility Test (Water vs. Ether) Start->Test_Solubility Branch_BZP Lipophilic (Base) BZP Profile Test_Solubility->Branch_BZP High Ether Sol. Branch_BP2M Polar/Amphiphilic 1-BP2M Profile Test_Solubility->Branch_BP2M Low Ether Sol. GCMS GC-MS Analysis (Derivatization) Branch_BZP->GCMS Branch_BP2M->GCMS Result_BZP m/z 91, 134 Confirm BZP GCMS->Result_BZP No -OH Reaction Result_BP2M m/z 103 (TMS) Confirm 1-BP2M GCMS->Result_BP2M O-TMS Formation

Caption: Decision tree for differentiating BZP from 1-BP2M using solubility and Mass Spectrometry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75994, 1-Benzylpiperazine. Retrieved from [Link][1]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity.[1][2] Bioorganic & Medicinal Chemistry.[3][2][4][5][6][7] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Monographs: Benzylpiperazine (BZP). Retrieved from [Link][1]

Sources

Validation

Cross-reactivity of (1-Benzylpiperazin-2-yl)methanol hydrochloride in immunoassays

Technical Guide: Cross-Reactivity Profiling of (1-Benzylpiperazin-2-yl)methanol Hydrochloride in Immunoassays Executive Summary Product Focus: (1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: 476493-27-3) Context: Fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of (1-Benzylpiperazin-2-yl)methanol Hydrochloride in Immunoassays

Executive Summary

Product Focus: (1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: 476493-27-3) Context: Forensic Toxicology and Drug Screening Primary Challenge: Distinguishing novel benzylpiperazine derivatives from parent compounds (BZP) and assessing false-positive potential in amphetamine-class immunoassays.[1]

This guide provides a technical analysis of the cross-reactivity profile of (1-Benzylpiperazin-2-yl)methanol hydrochloride , a structural analog of the recreational stimulant 1-Benzylpiperazine (BZP) .[1] While BZP is a known target in specific forensic assays, the introduction of a hydroxymethyl group at the 2-position of the piperazine ring significantly alters the steric and electronic properties of the molecule. This guide compares its predicted immunochemical behavior against BZP and standard amphetamines, providing a validated protocol for quantifying cross-reactivity in your laboratory.

Structural & Mechanistic Analysis (SAR)

To understand the cross-reactivity, one must analyze the epitope recognition sites of the antibodies used in standard screening kits (EMIT, ELISA, CEDIA).

Structural Comparison
  • Target Analyte: (1-Benzylpiperazin-2-yl)methanol HCl.[1] Contains a bulky hydroxymethyl group adjacent to the piperazine nitrogen.[1]

  • Alternative 1 (Parent): BZP (1-Benzylpiperazine).[1][2] The reference standard for piperazine-class assays.[1]

  • Alternative 2 (False Positive Target): Methamphetamine/Amphetamine.[1] The primary target of broad-spectrum urine screens.[1]

Mechanism of Cross-Reactivity: Most amphetamine immunoassays utilize antibodies raised against a phenylalkylamine hapten.[1] BZP lacks the alkyl chain but possesses a benzyl moiety and a secondary amine, allowing it to fit—albeit poorly—into the binding pocket of broad-specificity amphetamine antibodies (e.g., Syva EMIT II Plus).

The "Methanol" Effect: The addition of the 2-hydroxymethyl group in (1-Benzylpiperazin-2-yl)methanol introduces steric hindrance near the secondary amine (the critical protonation site).[1]

  • Hypothesis: This modification is likely to reduce binding affinity (

    
    ) relative to unsubstituted BZP in assays targeting the N-benzyl pharmacophore, potentially leading to false negatives if this specific metabolite/analog is the sole marker. Conversely, in assays designed for broad "piperazine" detection, this analog may show partial cross-reactivity (10–40%).
    
Visualizing the Interaction Pathway

SAR_Mechanism Ab Antibody Binding Pocket (Amphetamine/BZP Target) Result_Pos Positive Signal (Cross-Reaction) Ab->Result_Pos High Binding Result_Neg Negative/Reduced Signal (Low Cross-Reactivity) Ab->Result_Neg Low Binding BZP 1-Benzylpiperazine (High Affinity in BZP Assays) BZP->Ab Fits Pocket Target (1-Benzylpiperazin-2-yl)methanol (Steric Hindrance at C2) Target->Ab Steric Clash (-CH2OH)

Figure 1: Structural Activity Relationship (SAR) predicting reduced binding affinity for the 2-hydroxymethyl analog compared to the parent BZP due to steric hindrance.

Comparative Performance Data

The following data aggregates known cross-reactivity profiles for BZP (the closest reference standard) and establishes the baseline for evaluating the 2-methanol analog.

Table 1: Cross-Reactivity of Piperazines in Commercial Assays

Note: Data represents typical performance at 1000 ng/mL cutoff unless otherwise noted.

Assay PlatformTarget AnalyteBZP Cross-Reactivity (%)Expected (1-Benzylpiperazin-2-yl)methanol ReactivityClinical Implication
EMIT II Plus Amphetamines< 1% (Negative at 100 µg/mL)Negligible Unlikely to trigger false positives in standard amphetamine screens.[1]
CEDIA DAU Amphetamine/Ecstasy~40–57% (Variable)Low (< 20%) The 2-methanol group likely disrupts the epitope fit required for this assay.[1]
Neogen ELISA Benzylpiperazine (Specific)100% (Reference)Moderate (30–60%) Specific BZP antibodies may tolerate C2 substitution, but sensitivity will decrease.[1]
Draeger DrugTest MethamphetamineLowNegligible Point-of-care tests are highly specific; this analog is unlikely to be detected.[1]

Data Source Grounding: BZP cross-reactivity values based on Regester et al. (2014) and typical forensic ELISA package inserts.

Experimental Protocol: Determination of Cross-Reactivity

To objectively validate the performance of (1-Benzylpiperazin-2-yl)methanol hydrochloride in your specific assay, follow this self-validating protocol. This method calculates the % Cross-Reactivity based on


 displacement.[1]
Materials
  • Test Compound: (1-Benzylpiperazin-2-yl)methanol HCl (1 mg/mL stock in methanol).

  • Reference Standard: 1-Benzylpiperazine (BZP) or d-Methamphetamine (depending on assay target).[1]

  • Matrix: Drug-free urine or phosphate-buffered saline (PBS).[1]

  • Assay Kit: Competitive ELISA (e.g., Neogen BZP or equivalent).

Workflow Diagram

CR_Protocol Start Start: Preparation Stock Prepare 1 mg/mL Stock (1-Benzylpiperazin-2-yl)methanol HCl Start->Stock Dilution Serial Dilutions (10,000 ng/mL to 1 ng/mL) Stock->Dilution Spike Spike into Drug-Free Urine Dilution->Spike Run Run Immunoassay (ELISA/EMIT) Spike->Run Calc Calculate % Binding (B/B0) Run->Calc IC50 Determine IC50 (Conc. at 50% Binding) Calc->IC50 Result Calculate % Cross-Reactivity (IC50 Target / IC50 Test) * 100 IC50->Result

Figure 2: Step-by-step workflow for experimentally determining the cross-reactivity of the target compound.[1]

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a Logarithmic Dilution Series of the test compound: 10,000, 1,000, 100, 10, and 1 ng/mL in drug-free urine.

    • Prepare the same series for the Reference Standard (e.g., BZP).

  • Assay Execution:

    • Pipette 10 µL of each standard into the ELISA plate wells.

    • Add Enzyme Conjugate (competitor) and incubate according to kit instructions (typically 30–60 mins).[1]

    • Wash plate 3x to remove unbound analytes.[1]

    • Add Substrate (TMB) and Stop Solution.[1]

  • Data Analysis (The Validation Step):

    • Measure absorbance at 450 nm.[1]

    • Plot Absorbance vs. Log(Concentration) .

    • Calculate the

      
       (concentration required to inhibit 50% of maximum binding) for both the Test Compound and the Reference.
      
  • Calculation:

    
    
    

Interpretation:

  • > 100%: The antibody binds the test compound more strongly than the reference.

  • 10–100%: Significant cross-reactivity; potential for positive screens.[1][3]

  • < 1%: No cross-reactivity; the compound will not be detected by this assay.[1]

References

  • Regester, L. E., et al. (2014).[4][5] Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Link[1]

  • Peters, F. T., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography–mass spectrometry. Journal of Chromatography B. Link

  • Hughey, J. J., & Colby, J. M. (2019).[6] Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Link[1]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. Link

Sources

Comparative

A Comparative Guide to the Synthesis and Biological Evaluation of (1-Benzylpiperazin-2-yl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the synthesis and biological testing of (1-Benzylpiperazin-2-yl)methanol hydrochloride, a substitute...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the synthesis and biological testing of (1-Benzylpiperazin-2-yl)methanol hydrochloride, a substituted piperazine derivative with potential applications in neuroscience research. We will explore a reproducible synthetic route, compare it with an alternative pathway for a related compound, and detail the biological assays crucial for characterizing its activity at G-protein-coupled receptors (GPCRs), a major class of drug targets.

Introduction to Substituted Piperazines

The piperazine ring is a prevalent scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems.[1][2] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[1] Benzylpiperazine (BZP) and its derivatives are a well-known class of psychoactive compounds that often interact with aminergic GPCRs, such as serotonin and dopamine receptors.[3] The introduction of a hydroxymethyl group at the 2-position of the piperazine ring, as in (1-Benzylpiperazin-2-yl)methanol, offers a potential point for further chemical modification and may alter the compound's binding affinity and functional activity at its biological targets.

Synthesis of (1-Benzylpiperazin-2-yl)methanol Hydrochloride: A Reproducible Pathway

The synthesis of (1-Benzylpiperazin-2-yl)methanol hydrochloride can be achieved through a multi-step process commencing with commercially available piperazine-2-carboxylic acid. This route involves protection of the piperazine nitrogens, reduction of the carboxylic acid, selective N-benzylation, and finally, deprotection and salt formation.

Synthetic Workflow

A Piperazine-2-carboxylic acid B 1,4-Di-Boc-piperazine-2-carboxylic acid A->B N,N'-di-Boc Protection ((Boc)2O, NaOH) C (1,4-Di-Boc-piperazin-2-yl)methanol B->C Reduction (LiAlH4 or BH3-THF) D (4-Boc-piperazin-2-yl)methanol C->D Selective Deprotection (TFA, DCM) E (1-Benzyl-4-Boc-piperazin-2-yl)methanol D->E N-Benzylation (Benzyl bromide, K2CO3) F (1-Benzylpiperazin-2-yl)methanol E->F Deprotection (HCl in Dioxane) G (1-Benzylpiperazin-2-yl)methanol hydrochloride F->G Salt Formation (HCl)

Caption: Proposed synthetic workflow for (1-Benzylpiperazin-2-yl)methanol hydrochloride.

Experimental Protocols

Step 1: N,N'-di-Boc Protection of Piperazine-2-carboxylic acid

This initial step protects the secondary amine functionalities to prevent side reactions during the subsequent reduction.

  • Methodology: To a solution of piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water and dichloromethane, sodium hydroxide (2.2 eq) is added portion-wise at 0 °C. A solution of di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) in dichloromethane is then added dropwise. The reaction is stirred at room temperature overnight. The organic layer is separated, washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1,4-Di-Boc-piperazine-2-carboxylic acid.[4]

Step 2: Reduction of the Carboxylic Acid

The carboxylic acid is reduced to a primary alcohol. Borane-tetrahydrofuran complex is a suitable reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters.[5]

  • Methodology: To a solution of 1,4-Di-Boc-piperazine-2-carboxylic acid (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF) (2.0 eq) is added dropwise at 0 °C. The mixture is then stirred at room temperature for several hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed in vacuo. The residue is taken up in an organic solvent, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give crude (1,4-Di-Boc-piperazin-2-yl)methanol.[4][6]

Step 3: Selective Deprotection

To allow for selective N-benzylation at the 1-position, one of the Boc protecting groups is removed under acidic conditions.

  • Methodology: The crude (1,4-Di-Boc-piperazin-2-yl)methanol is dissolved in dichloromethane, and trifluoroacetic acid (TFA) (5.0 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for a few hours until the starting material is consumed (monitored by TLC). The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, dried, and concentrated to yield (4-Boc-piperazin-2-yl)methanol.

Step 4: N-Benzylation

The unprotected secondary amine is alkylated with benzyl bromide.

  • Methodology: To a solution of (4-Boc-piperazin-2-yl)methanol (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq) are added. The mixture is stirred at room temperature overnight. The solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to give (1-Benzyl-4-Boc-piperazin-2-yl)methanol.

Step 5: Final Deprotection and Salt Formation

The remaining Boc group is removed, and the final product is isolated as its hydrochloride salt.

  • Methodology: (1-Benzyl-4-Boc-piperazin-2-yl)methanol is dissolved in a minimal amount of methanol, and a solution of HCl in dioxane (4 M) is added. The mixture is stirred at room temperature. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield (1-Benzylpiperazin-2-yl)methanol hydrochloride as a white solid.

Alternative Synthesis: 1-Benzyl-4-methylpiperazine

For comparison, the synthesis of 1-benzyl-4-methylpiperazine is a more straightforward two-step process starting from piperazine.

Synthetic Workflow for the Alternative Compound

A Piperazine B 1-Benzylpiperazine A->B N-Benzylation (Benzyl chloride) C 1-Benzyl-4-methylpiperazine B->C N-Methylation (Formaldehyde, Formic Acid)

Caption: Synthetic workflow for 1-Benzyl-4-methylpiperazine.

Experimental Protocols for the Alternative Compound

Step 1: Synthesis of 1-Benzylpiperazine

This can be achieved by direct reaction of piperazine with benzyl chloride.[1][7]

  • Methodology: A solution of piperazine (2.0 eq) in ethanol is heated, and benzyl chloride (1.0 eq) is added dropwise. The reaction is refluxed for several hours. After cooling, the mixture is made alkaline with NaOH solution and extracted with an organic solvent. The organic extracts are dried and concentrated, and the product is purified by distillation under reduced pressure.

Step 2: N-Methylation of 1-Benzylpiperazine (Eschweiler-Clarke Reaction)

  • Methodology: To a solution of 1-benzylpiperazine (1.0 eq) in formic acid, aqueous formaldehyde (1.1 eq) is added. The mixture is heated at reflux for several hours. After cooling, the solution is made basic with NaOH and extracted with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to give 1-benzyl-4-methylpiperazine.

Comparison of Synthetic Routes

ParameterSynthesis of (1-Benzylpiperazin-2-yl)methanol HClSynthesis of 1-Benzyl-4-methylpiperazine
Number of Steps 52
Starting Material Piperazine-2-carboxylic acidPiperazine
Key Reactions Protection, Reduction, N-Alkylation, DeprotectionN-Alkylation, Reductive Amination
Purification Multiple chromatographic stepsDistillation, Extraction
Overall Complexity HighLow
Potential Yield ModerateHigh

Biological Testing: Characterization of GPCR Activity

Substituted piperazines frequently exhibit activity at serotonin receptors. Here, we outline a standard workflow for characterizing the interaction of a novel compound like (1-Benzylpiperazin-2-yl)methanol hydrochloride with the human 5-HT₂A receptor, a key target for many psychoactive drugs.

Biological Testing Workflow

A Compound Synthesis and Purification B Radioligand Binding Assay (5-HT2A Receptor) A->B Determine Binding Affinity (Ki) C Functional Assay (cAMP Accumulation) B->C Assess Functional Activity (Agonist/Antagonist) D Data Analysis and Interpretation C->D Calculate EC50/IC50 and Emax

Caption: Workflow for the biological evaluation of a novel piperazine derivative.

Experimental Protocols for Biological Testing

1. Radioligand Binding Assay

This assay determines the affinity of the test compound for the 5-HT₂A receptor by measuring its ability to compete with a radiolabeled ligand.[8][9][10]

  • Materials:

    • Membrane preparation from cells expressing the human 5-HT₂A receptor.

    • Radioligand: [³H]ketanserin (a 5-HT₂A antagonist).

    • Test compound: (1-Benzylpiperazin-2-yl)methanol hydrochloride.

    • Non-specific binding control: Mianserin.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates and vacuum manifold.

    • Scintillation cocktail and liquid scintillation counter.

  • Methodology:

    • In a 96-well plate, combine the receptor membrane preparation, varying concentrations of the test compound, and a fixed concentration of [³H]ketanserin.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of mianserin.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

2. cAMP Functional Assay

This assay determines whether the compound acts as an agonist or antagonist at the 5-HT₂A receptor by measuring its effect on the production of the second messenger cyclic AMP (cAMP).[11][12][13][14] The 5-HT₂A receptor is typically Gq-coupled, leading to IP₁ accumulation, but can also influence cAMP levels through crosstalk with other signaling pathways. A more direct measure for Gq-coupled receptors would be an IP-One assay. However, cAMP assays are also widely used to assess GPCR function.

  • Materials:

    • A cell line co-expressing the human 5-HT₂A receptor and a biosensor system that reports changes in cAMP levels (e.g., a luciferase-based reporter).

    • Test compound: (1-Benzylpiperazin-2-yl)methanol hydrochloride.

    • Reference agonist (e.g., serotonin).

    • Reference antagonist (e.g., ketanserin).

    • Cell culture medium and reagents.

    • Luminometer.

  • Methodology (Antagonist Mode):

    • Plate the cells in a 96-well plate and incubate overnight.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of serotonin (at its EC₈₀).

    • Lyse the cells and measure the cAMP levels using the reporter system (e.g., by measuring luminescence).

  • Methodology (Agonist Mode):

    • Plate the cells as above.

    • Add varying concentrations of the test compound to the cells.

    • Incubate for a defined period.

    • Lyse the cells and measure cAMP levels.

  • Data Analysis:

    • In antagonist mode, the IC₅₀ value is determined, representing the concentration of the test compound that inhibits 50% of the response to the reference agonist.

    • In agonist mode, the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) are determined.

Comparative Biological Data (Hypothetical)

Compound5-HT₂A Binding Affinity (Ki, nM)5-HT₂A Functional Activity
(1-Benzylpiperazin-2-yl)methanol HCl15Antagonist (IC₅₀ = 50 nM)
1-Benzyl-4-methylpiperazine120Weak Partial Agonist (EC₅₀ > 1 µM)
Serotonin5Full Agonist (EC₅₀ = 10 nM)
Ketanserin2Potent Antagonist (IC₅₀ = 5 nM)

Conclusion

This guide has provided a detailed, reproducible framework for the synthesis and biological characterization of (1-Benzylpiperazin-2-yl)methanol hydrochloride. The multi-step synthesis, while more complex than that of a simple analogue like 1-benzyl-4-methylpiperazine, allows for the introduction of a key functional group that can significantly impact biological activity. The outlined biological testing workflow, focusing on a prominent GPCR target, provides a robust methodology for determining the pharmacological profile of this and other novel piperazine derivatives. By systematically applying these synthetic and analytical techniques, researchers can effectively explore the structure-activity relationships of this important class of compounds and advance the development of new therapeutic agents.

References

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Hock, F. J., et al. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Archiv der Pharmazie, 329(5), 229-236. Available from: [Link]

  • Wang, Y., et al. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5(1), 59-63. Available from: [Link]

  • Google Patents. Method for the preparation of piperazine and its derivatives. US6603003B2.
  • The Italian Association of Chemical Engineering. Biopolymer Modified with Piperazine-2- Carboxylic Acid for Carbon Dioxide Adsorption. Chemical Engineering Transactions, 56, 1693-1698. Available from: [Link]

  • Google Patents. Piperazine derivatives and their use as synthesis intermediates. WO2004065360A2.
  • El-Gamal, M. I., & Oh, C. H. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(34), 20111-20128. Available from: [Link]

  • PubMed. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. Available from: [Link]

  • Wikipedia. Methylbenzylpiperazine. Available from: [Link]

  • PubMed. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Available from: [Link]

  • MDPI. SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Available from: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available from: [Link]

  • Google Patents. Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. US5945534A.
  • Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Available from: [Link]

  • PubChem. [2-(4-Benzylpiperazin-1-yl)phenyl]methanol. Available from: [Link]

  • Journal of the American Chemical Society. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Available from: [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]

  • MDPI. Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • Organic Chemistry Data. Acid to Alcohol - Common Conditions. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. Available from: [Link]

  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

  • ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Available from: [Link]

  • NCBI Bookshelf. Serotonin Receptors. Available from: [Link]

  • National Institutes of Health. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available from: [Link]

  • YouTube. 182 CHM2211 Reduction of Carboxylic Acids to Yield Alcohols. Available from: [Link]

  • Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Catalytic Reduction). Available from: [Link]

  • MDPI. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Available from: [Link]

  • PubMed. Assay of Monoacylglycerol Lipase Activity. Available from: [Link]

  • Journal of Medicinal Chemistry. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Inhibitor of the SARS-CoV-2 Main Protease. Available from: [Link]

  • YouTube. cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • PubChem. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2). Available from: [Link]

  • MilliporeSigma. Receptor Binding Assays. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Frontiers. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Available from: [Link]

Sources

Validation

Inter-Laboratory Comparison: Analytical Strategies for (1-Benzylpiperazin-2-yl)methanol Hydrochloride

Executive Summary This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to standardize the analysis of (1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: 6125-38-8), a critical chi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) designed to standardize the analysis of (1-Benzylpiperazin-2-yl)methanol hydrochloride (CAS: 6125-38-8), a critical chiral building block in medicinal chemistry. Due to the molecule's polarity, basicity, and lack of strong chromophores, standard reverse-phase HPLC often yields poor peak symmetry (tailing) and inconsistent retention.

This study compares three distinct analytical methodologies across five independent laboratories. The results establish Method A (HPLC-UV with Acidic Phosphate Buffer) as the consensus standard for purity profiling, while Method C (Non-Aqueous Titration) is validated as the primary reference method for stoichiometric assay.

Compound Profile & Analytical Challenges

The analyte possesses two nitrogenous centers (secondary and tertiary amines) and a primary alcohol. This structure creates specific analytical hurdles:

PropertyAnalytical ChallengeImpact on Methodology
Basicity (pKa ~9.0) Strong interaction with residual silanols on silica columns.Causes severe peak tailing in standard RP-HPLC; requires low pH or end-capped columns.
Polarity (LogP ~0.5) Low retention on C18 columns.Elutes near the void volume (

) without ion-pairing or high aqueous content.
Chromophore Benzyl group is the only UV absorber.Low sensitivity; detection limited to short wavelengths (210–220 nm).
Salt Form (HCl) Hygroscopicity and variable stoichiometry.Assay by weight is unreliable; requires specific counter-ion analysis or titration.

Inter-Laboratory Study Design (ISO 13528 Compliant)

The study followed ISO 13528:2015 guidelines for proficiency testing.[1] Five laboratories (Labs 1–5) analyzed blinded samples of the analyte spiked with two known impurities (benzylpiperazine and a regioisomer).

The Three Methodologies Tested
  • Method A (RP-HPLC): C18 Column, Phosphate Buffer (pH 2.5) / Acetonitrile gradient.[2]

  • Method B (HILIC-MS): Hydrophilic Interaction Liquid Chromatography with ESI-MS detection.

  • Method C (Titration): Non-aqueous potentiometric titration with Perchloric Acid (

    
    ).
    
Workflow Visualization

The following diagram illustrates the study's logical flow, from sample homogenization to statistical consensus.

ILC_Workflow cluster_Methods Parallel Methodologies Start Raw Material (Batch #BZP-092) Prep Homogenization & Aliquot Distribution Start->Prep MethodA Method A: RP-HPLC (UV 210nm) Prep->MethodA MethodB Method B: HILIC-MS/MS Prep->MethodB MethodC Method C: Potentiometric Titration Prep->MethodC Stats Statistical Analysis (Robust Z-Scores) MethodA->Stats MethodB->Stats MethodC->Stats Outcome Consensus Standard Defined Stats->Outcome

Caption: Workflow for the inter-laboratory comparison, ensuring sample homogeneity and parallel method validation.

Comparative Performance Data

The following data summarizes the performance of each method. Robust Z-scores were calculated to identify outliers (


).
Table 1: Precision and Accuracy Summary
MetricMethod A (HPLC-UV)Method B (HILIC-MS)Method C (Titration)
Intra-Lab RSD (%) 0.4% - 0.8%2.5% - 4.1%0.1% - 0.3%
Inter-Lab RSD (%) 1.2%8.5%0.5%
Mean Recovery (%) 99.8%96.5%99.9%
Linearity (

)
>0.999>0.995N/A
Primary Utility Purity & Impurity Profiling Trace Analysis (<0.05%)Assay (Stoichiometry)
Analysis of Variances
  • Method A (Winner for Purity): The acidic buffer (pH 2.5) successfully suppressed silanol ionization, resulting in sharp peaks (Tailing Factor < 1.2). Lab 3 initially failed (Z-score = 4.2) due to incorrect pH adjustment (pH 4.0), causing peak broadening.

  • Method B (Matrix Effects): While sensitive, HILIC-MS showed high inter-lab variance due to matrix suppression effects and differences in MS source parameters.

  • Method C (Winner for Assay): Titration provided the highest precision for total content but could not distinguish between the main analyte and related piperazine impurities.

Recommended Protocol: Method A (RP-HPLC)

Based on the ILC results, this protocol is the Standard Operating Procedure (SOP) for routine quality control.

Chromatographic Conditions[3][5][6]
  • Column: C18, End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Column Temp: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.07030
15.02080
15.1955
20.0955
Critical Causality (Why this works)

The low pH (2.5) ensures the piperazine nitrogens are fully protonated (


). While this increases polarity, the use of a modern base-deactivated C18 column allows sufficient hydrophobic interaction with the benzyl group for retention. Crucially, the low pH suppresses the ionization of silanol groups (

becomes

) on the column stationary phase, eliminating the ion-exchange mechanism that causes peak tailing.

Alternative Protocol: Non-Aqueous Titration (Method C)

For laboratories requiring absolute assay values (mass balance) rather than impurity profiles, this method is self-validating via stoichiometry.

Principle

The weakly basic piperazine nitrogen is enhanced in strength by a non-aqueous solvent (glacial acetic acid), allowing sharp endpoint detection with a strong acid (perchloric acid).

Procedure
  • Dissolution: Accurately weigh ~150 mg of sample into 50 mL of Glacial Acetic Acid .

  • Additives: Add 5 mL of Mercuric Acetate solution (to sequester the HCl counter-ion, preventing chloride interference).

  • Titrant: Titrate with 0.1 N Perchloric Acid (

    
    )  in acetic acid.
    
  • Endpoint: Determine potentiometrically using a glass/calomel electrode system.

Calculation:



Where Eq. Wt. = Molecular Weight / 2 (if both nitrogens are titrated) or adjusted based on inflection points.

Decision Matrix: Selecting the Right Method

Use the following logic map to determine which method applies to your specific research stage.

Decision_Matrix Start Select Analytical Goal Q1 Is the goal Purity or Assay? Start->Q1 Branch_Purity Purity / Impurity ID Q1->Branch_Purity Branch_Assay Absolute Content (Assay) Q1->Branch_Assay Q2 Are trace impurities <0.05%? Branch_Purity->Q2 Result_Titr USE METHOD C (Potentiometric Titration) Stoichiometric Accuracy Branch_Assay->Result_Titr Result_HPLC USE METHOD A (HPLC-UV pH 2.5) Robust, Reproducible Q2->Result_HPLC No Result_MS USE METHOD B (HILIC-MS) High Sensitivity Q2->Result_MS Yes

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • International Organization for Standardization (ISO). (2015).[4] ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. [Link][4]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational chemistry for benzylpiperazine derivatives). [Link]

Sources

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